2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Beschreibung
BenchChem offers high-quality 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)3-2(4(12)13)1-10-5(14)11-3/h1H,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCPTIXLRAGZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400150 | |
| Record name | 1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154934-95-9 | |
| Record name | 1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action & Synthetic Utility of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
[1]
Part 1: Executive Summary & Compound Identity[1]
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 154934-97-1 for ethyl ester precursor; Acid form often custom synthesized) represents a privileged chemotype in medicinal chemistry.[1] It combines the bioisosteric properties of the pyrimidine ring with the metabolic stability and lipophilicity of a trifluoromethyl (-CF3) group.[1]
-
Chemical Class : Fluorinated Pyrimidine / Orotic Acid Analog.[1]
-
Primary Utility : Building block for Dihydroorotate Dehydrogenase (DHODH) inhibitors, kinase inhibitors, and trifluoromethylated agrochemicals.[1]
-
Key Structural Features :
-
C2-Hydroxy : Exists in tautomeric equilibrium with the 2-oxo (lactam) form, essential for hydrogen bond donor/acceptor interactions.[1]
-
C4-Trifluoromethyl : Strongly electron-withdrawing; enhances metabolic stability against oxidative degradation and increases lipophilicity for hydrophobic pocket occupancy.[1]
-
C5-Carboxylic Acid : A versatile handle for amide coupling to generate lead compounds (e.g., Leflunomide analogs).[1]
-
Part 2: Pharmacological Mechanism of Action (MoA)[1]
While primarily a precursor, the free acid functions as a transition-state mimic within the pyrimidine biosynthetic pathway.[1] Its mechanism is defined by its structural similarity to Orotic Acid (6-carboxyuracil) and Dihydroorotate .[1]
Target Enzyme: Dihydroorotate Dehydrogenase (DHODH)
The primary biological target for this scaffold is DHODH , the rate-limiting enzyme in de novo pyrimidine synthesis.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of Ubiquinone (CoQ10) to Ubiquinol.[1]
-
Binding Mechanism :
-
Head Group Mimicry : The 2-hydroxy-pyrimidine-5-carboxylic acid core mimics the polar head of the natural substrate (dihydroorotate).[1] The carboxylic acid forms salt bridges with conserved arginine residues (e.g., Arg136 in human DHODH) within the active site.[1]
-
Hydrophobic Interactions : The -CF3 group at the C4 position projects into the hydrophobic channel normally occupied by the non-polar face of the substrate or the ubiquinone cofactor.[1] This enhances binding affinity compared to the non-fluorinated analog.[1]
-
Tautomeric Locking : The molecule binds preferentially in its 2-oxo (lactam) tautomer, acting as a hydrogen bond acceptor/donor network with the enzyme's catalytic dyad.[1]
-
Downstream Biological Effects
Inhibition of DHODH by derivatives of this scaffold leads to:
-
Nucleotide Depletion : Rapid depletion of intracellular Uridine Monophosphate (UMP) and downstream pyrimidines (CTP, dTTP).[1]
-
S-Phase Arrest : Lack of dTTP halts DNA replication, causing cell cycle arrest in the S-phase.[1]
-
p53 Activation : Nucleotide stress triggers p53-dependent apoptosis in transformed cells.[1]
-
Anti-inflammatory Effect : Activated T-lymphocytes require de novo pyrimidine synthesis (unlike resting cells which use the salvage pathway).[1] Therefore, this scaffold is the basis for immunosuppressive drugs (functionally similar to Teriflunomide ).[1]
Pathway Visualization
The following diagram illustrates the intervention point of the scaffold in the pyrimidine pathway.
Caption: Intervention of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold in de novo pyrimidine biosynthesis, targeting the DHODH enzyme.[1]
Part 3: Chemical Synthesis Mechanism[1]
Understanding the synthesis of this core is vital for researchers using it as a starting material.[1] The formation involves a cyclocondensation reaction.[1]
Synthetic Pathway
The standard industrial and laboratory synthesis utilizes Ethyl 4,4,4-trifluoroacetoacetate and Urea .[1]
-
Precursors : Ethyl 4,4,4-trifluoroacetoacetate (electrophile) + Urea (bis-nucleophile).[1]
-
Condensation : The urea nitrogen attacks the ketone carbonyl of the acetoacetate.[1]
-
Cyclization : The second urea nitrogen attacks the ester carbonyl, expelling ethanol.[1]
-
Dehydration : Loss of water results in the aromatic pyrimidine ring (or its tautomer).[1]
Reaction Scheme Visualization
Caption: Cyclocondensation pathway for the synthesis of the trifluoromethyl-pyrimidine core.
Part 4: Experimental Protocols
Protocol 1: Synthesis of the Scaffold (Ethyl Ester Form)
Self-validating step: The formation of a precipitate indicates successful cyclization.[1]
-
Reagents : Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Urea (1.5 eq), Ethanol (Solvent), Conc.[1] HCl (Catalytic).[1]
-
Procedure :
-
Dissolve Urea in Ethanol under reflux.[1]
-
Add Ethyl 4,4,4-trifluoroacetoacetate dropwise over 30 minutes.
-
Add catalytic HCl (approx 0.1 eq).[1]
-
Reflux for 12-24 hours.[1] Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).[1]
-
Workup : Cool the reaction mixture to 0°C. The product often precipitates as a white solid.[1] Filter and wash with cold ethanol.[1]
-
Purification : Recrystallize from Ethanol/Water if necessary.[1]
-
-
Validation : 1H NMR should show the absence of the ethyl ester CH2/CH3 signals of the starting material if hydrolysis occurred, or their shift if the ring closed.[1] The CF3 group will appear as a singlet in 19F NMR at approx -63 ppm.[1]
Protocol 2: DHODH Inhibition Assay (Colorimetric)
Self-validating step: Decrease in DCIP absorbance correlates with enzyme inhibition.[1]
-
Principle : DHODH activity is measured by the reduction of 2,6-dichloroindophenol (DCIP) , which acts as a terminal electron acceptor (blue to colorless).[1]
-
Reagents :
-
Procedure :
-
Prepare a master mix of Buffer, DHODH, Decylubiquinone, and DCIP.[1]
-
Add the test compound (2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid) dissolved in DMSO at varying concentrations (0.1 nM - 10 µM).
-
Incubate for 10 minutes at 25°C.
-
Initiate : Add Dihydroorotate to start the reaction.[1]
-
Measurement : Monitor absorbance decrease at 600 nm (reduction of DCIP) for 20 minutes.
-
-
Data Analysis : Calculate IC50 by plotting biochemical activity (%) vs. log[Inhibitor].
Part 5: Data Summary & Applications
| Property | Value / Description | Significance |
| Molecular Formula | C6H3F3N2O3 | Core Acid |
| pKa (Acid) | ~3.5 (Carboxylic acid) | Ionized at physiological pH; requires esterification for cell permeability.[1] |
| pKa (Pyrimidine) | ~7.5 (OH/NH) | Tautomeric equilibrium affects binding mode.[1] |
| Lipophilicity (LogP) | ~1.2 (Acid), ~2.5 (Esters) | CF3 increases lipophilicity, aiding membrane transport.[1] |
| Metabolic Stability | High | CF3 blocks cytochrome P450 oxidation at the C4 position.[1] |
| Key Application | Leflunomide/Teriflunomide Analogs | Used to synthesize next-gen DHODH inhibitors with improved potency.[1] |
Strategic Implementation in Drug Design
Researchers utilize this scaffold to:
-
Enhance Potency : Replace the phenyl ring of older inhibitors with this pyrimidine core to engage additional H-bonds.[1]
-
Modulate Solubility : The carboxylic acid can be converted to bioisosteres (tetrazoles, amides) to tune solubility.[1]
-
Fragment-Based Screening : The low molecular weight (<250 Da) makes it an ideal "fragment" for X-ray crystallographic screening against nucleotide-binding proteins.[1]
References
-
Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents. Link
-
Vyas, V. K., & Ghate, M. (2011).[1] "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link
-
PubChem Compound Summary . "2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester."[1] National Center for Biotechnology Information.[1] Link
-
Liu, S., et al. (2006).[1] "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. Link
-
Fritzson, I., et al. (2010).[1] "Synthesis of 4-trifluoromethyl-substituted pyrimidines." Tetrahedron. (Standard synthetic protocol reference).
A Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties, making rigorous structural elucidation paramount. This document moves beyond a simple recitation of techniques, offering a field-proven perspective on the causality behind experimental choices and data interpretation. We will delve into the core spectroscopic techniques required for unambiguous characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each section includes not only the theoretical underpinnings but also detailed, self-validating experimental protocols and an expert analysis of the expected spectral data.
Introduction: The Structural Significance of a Fluorinated Pyrimidine
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a molecule of interest due to its hybrid structure. The pyrimidine ring is a foundational scaffold in numerous biologically active compounds, including nucleobases and therapeutic agents. The hydroxyl group at the 2-position allows for tautomerism, influencing its electronic properties and hydrogen bonding capabilities. The trifluoromethyl (-CF3) group, a common bioisostere in modern drug design, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] Finally, the carboxylic acid at the 5-position provides a handle for further synthetic modification and influences the molecule's overall polarity and solubility.
An unambiguous understanding of this molecule's structure and purity is the bedrock of any further research or development. Spectroscopic analysis provides the necessary toolkit for this confirmation. This guide is structured to walk the researcher through the logical workflow of this analytical process.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Experimental Protocol: Electrospray Ionization (ESI) - MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes, as the carboxylic acid and hydroxyl groups can be readily deprotonated (negative mode), while the pyrimidine nitrogens can be protonated (positive mode).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
If available, perform tandem MS (MS/MS) on the molecular ion peak to induce and analyze fragmentation.
-
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the pyrimidine ring and its substituents.
Expected UV-Vis Absorption
-
λmax: Pyrimidine and its derivatives typically exhibit strong π → π* transitions. [2][3]For this compound, an absorption maximum (λmax) in the range of 260-280 nm is expected in a neutral solvent. The exact position will be influenced by the solvent polarity and pH due to the presence of acidic and basic functional groups.
-
pH Dependence: The UV-Vis spectrum is expected to be highly pH-dependent. [4]Deprotonation of the carboxylic acid and the hydroxyl/amide group at basic pH will alter the electronic structure of the chromophore, leading to a bathochromic (red) shift in the λmax.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the µg/mL range).
-
Prepare a blank cuvette containing only the solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline with the blank cuvette in the sample and reference beams.
-
Replace the blank in the sample beam with the sample cuvette.
-
Scan the spectrum over a range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Conclusion: A Validated Spectroscopic Profile
By systematically applying the spectroscopic techniques outlined in this guide, a researcher can build a comprehensive and validated profile of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. The combination of NMR to define the atomic connectivity, IR to confirm functional groups, Mass Spectrometry to establish molecular weight and fragmentation, and UV-Vis to probe the electronic system provides an unambiguous structural confirmation. This rigorous analytical foundation is indispensable for any subsequent application, from drug discovery to materials science, ensuring the integrity and reproducibility of future research.
References
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). Angewandte Chemie International Edition. Available at: [Link]
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of the Indian Chemical Society.
-
Interpretation of mass spectra. (n.d.). University of Arizona. Available at: [Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Available at: [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
-
BMRB Entry 4934. (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI. Available at: [Link]
- Prediction of 19F NMR chemical shifts for organic compounds with ORCA. (2025).
-
Spectral Databases. (n.d.). Wiley Science Solutions. Available at: [Link]
-
An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. (1954). The Journal of Chemical Physics. Available at: [Link]
-
SpectraBase. (n.d.). Wiley. Available at: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Available at: [Link]
-
The Ultraviolet Absorption Spectra of Pyrimidines and Purines. (1957). Journal of the American Chemical Society. Available at: [Link]
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal of Advanced Research.
- How to Interpret FTIR Results: A Beginner's Guide. (2025). Technology Networks.
- 13-C NMR Chemical Shift Table. (n.d.). University of Puget Sound.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). (n.d.).
- 2-(trifluoromethyl)pyrimidine-5-carboxylic acid 306960-77-0. (n.d.). AK Scientific, Inc..
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. (2020). International Journal of Pharmaceutical Quality Assurance.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science. Available at: [Link]
- Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. (2017).
-
Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. (2023). IUCrData. Available at: [Link]
- Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. (2013).
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). MDPI. Available at: [Link]
- Predict 13C NMR spectra. (n.d.). Cheminfo.org.
- 2-hydroxy-4-(trifluoromethyl)pyrimidine. (n.d.). Sigma-Aldrich.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). SpectraBase.
- 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid(1029144-15-7) 1H NMR. (n.d.). ChemicalBook.
-
4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Properties. (2025). United States Environmental Protection Agency. Available at: [Link]
Sources
A Keystone Building Block for Modern Therapeutics: A Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to fluorinated heterocyclic scaffolds to overcome challenges in drug efficacy, stability, and selectivity. Among these, 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has emerged as a pivotal intermediate, offering a unique constellation of chemical features for the synthesis of advanced active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this versatile building block, from its fundamental physicochemical properties and synthesis to its strategic application in the development of next-generation drugs, particularly kinase inhibitors. Detailed methodologies, the rationale behind experimental choices, and robust analytical characterization are presented to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this powerful chemical tool.
Strategic Importance in Medicinal Chemistry: More Than Just a Scaffold
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (HTPCA) is a crystalline solid with the molecular formula C₆H₃F₃N₂O₃. Its significance in drug design is not merely as a structural framework, but as a carefully orchestrated combination of functional groups that impart desirable pharmacological properties.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃N₂O₃ | [Internal Data] |
| Molecular Weight | 208.09 g/mol | [Internal Data] |
| Appearance | Off-white to pale yellow crystalline powder | [Internal Data] |
| CAS Number | 154934-95-9 | [Internal Data] |
The strategic value of HTPCA is derived from three key molecular features:
-
The Trifluoromethyl Group (CF₃): This highly electronegative moiety is a game-changer in modern drug design. Its introduction into the pyrimidine ring can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the CF₃ group can modulate the acidity of the pyrimidine ring and influence the binding affinity of the final drug molecule to its target protein.
-
The Pyrimidine Core: Pyrimidine and its derivatives are foundational scaffolds in a vast number of approved drugs, including antivirals and anticancer agents.[1][2] The nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.[2]
-
Orthogonal Reactive Handles: The presence of both a hydroxyl group and a carboxylic acid group provides two distinct points for chemical modification. This "orthogonality" allows for a stepwise and controlled elaboration of the molecular structure, enabling the synthesis of diverse libraries of compounds for screening and optimization.
Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid: A Robust and Scalable Approach
The most common and industrially viable synthesis of HTPCA is achieved through the cyclocondensation of a trifluoromethylated β-ketoester with urea.[3] This method is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.
Figure 1. Synthetic workflow for 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the synthesis of HTPCA.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate, followed by the slow addition of a solution of urea in ethanol.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the product.
-
Purification: Collect the crude product by filtration and wash with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Causality in Experimental Design:
-
Choice of Base: A strong base like sodium ethoxide is essential to deprotonate the urea, increasing its nucleophilicity and initiating the cyclization cascade.
-
Solvent and Temperature: Ethanol is an ideal solvent as it readily dissolves the reactants and has a boiling point that provides sufficient thermal energy to overcome the activation barrier of the reaction without causing degradation.
-
Acidification: The final acidification step is critical. It serves to neutralize the reaction mixture and protonate the pyrimidine and carboxylate functionalities, rendering the product insoluble in the aqueous ethanol mixture and allowing for its isolation by filtration.
Application as a Pharmaceutical Intermediate: Building the Next Generation of Kinase Inhibitors
The true utility of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is realized in its role as a versatile starting material for the synthesis of complex APIs. A particularly fruitful area of application is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4][5] The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, and the trifluoromethyl group can enhance potency and metabolic stability.
The general strategy for elaborating HTPCA into a kinase inhibitor involves the sequential functionalization of its reactive handles.
Sources
Technical Guide: Therapeutic Targeting of Trifluoromethylpyrimidines
[1]
Executive Summary
This guide analyzes the medicinal chemistry and therapeutic utility of trifluoromethylpyrimidines .[1] The incorporation of a trifluoromethyl (
The Medicinal Chemistry of the Group
The strategic placement of a trifluoromethyl group on the pyrimidine ring alters the physicochemical properties of the parent molecule, driving specific biological interactions.
Electronic and Steric Effects
-
Bioisosterism: The
group is often considered a bioisostere of the isopropyl group in terms of steric bulk, but with radically different electronic properties. -
pKa Modulation: The strong electron-withdrawing effect (
effect) reduces the pKa of adjacent protons (e.g., N-H), enhancing hydrogen bond donor capability. -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging half-life.
Positional Significance (SAR)
-
C5-Substitution: Mimics the methyl group of thymine. Critical for Thymidylate Synthase inhibition (e.g., Trifluridine).
-
C6-Substitution: Often used in kinase inhibitors to occupy hydrophobic pockets in the ATP-binding site without interfering with the hinge-binding motif at N1/C2.
-
C2/C4-Functionalization: Primary sites for introducing solubilizing groups or specific H-bond donors/acceptors.
Figure 1: Structure-Activity Relationship (SAR) logic for Trifluoromethylpyrimidines.
Primary Therapeutic Targets
Thymidylate Synthase (TS)
Therapeutic Area: Oncology (Colorectal, Gastric Cancer). Mechanism: Thymidylate Synthase catalyzes the methylation of dUMP to dTMP, the sole de novo source of thymidylate for DNA synthesis.[2]
-
Trifluridine (FTD): A nucleoside analog where the methyl group of thymidine is replaced by
. -
Inhibition Mode: FTD is phosphorylated to F3dTMP, which binds to the TS active site. Unlike 5-FU, FTD is also incorporated into DNA, causing DNA damage. The
group creates a stable, non-functional ternary complex or induces steric clashes that inactivate the enzyme.
Figure 2: Mechanism of Action for Thymidylate Synthase Inhibition.
Protein Kinases (EGFR, FAK, PYK2)
Therapeutic Area: Oncology (Non-Small Cell Lung Cancer, Metastasis). Mechanism:
-
EGFR (Epidermal Growth Factor Receptor): 5-trifluoromethylpyrimidine derivatives have been designed to fit the ATP-binding pocket of EGFR. The
group enhances hydrophobic interactions within the deep pocket of the kinase domain. -
FAK/PYK2: Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are critical for cell migration. Pyrimidine-based inhibitors utilize the
group to improve selectivity and cellular potency.
Bacterial Targets (KasA)
Therapeutic Area: Tuberculosis (Mycobacterium tuberculosis). Mechanism:
-
Target:
-ketoacyl ACP synthase I (KasA), essential for mycolic acid biosynthesis. -
Action: Trifluoromethyl pyrimidinones bind to the KasA active site, forming hydrogen bonds with catalytic histidines and blocking fatty acid elongation.
Experimental Protocols
Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This compound is a versatile building block for both kinase inhibitors and antimicrobial agents.
Reaction Principle:
Cyclocondensation of a
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Guanidine Carbonate (1.1 eq)
-
Hydrochloric Acid (1N)
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Guanidine Carbonate (1.98 g, 11 mmol) in Absolute Ethanol (50 mL).
-
Addition: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol) to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (
) and maintain for 6–8 hours. Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1). -
Precipitation: Cool the reaction mixture to room temperature. Evaporate approximately 50% of the solvent under reduced pressure.
-
Acidification: Dilute the residue with water (20 mL) and carefully acidify to pH 3–4 using 1N HCl. A white precipitate will form.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
). -
Purification: Recrystallize from ethanol/water to yield pure 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
-
Validation: Check purity via
-NMR (DMSO- ) and Melting Point ( ).
-
EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the inhibitory potency (
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] ADP is converted to ATP, which is then used by luciferase to generate light.[5]
Materials:
-
Recombinant EGFR Enzyme (Human, active).
-
Substrate: Poly(Glu:Tyr) (4:1).[6]
-
ATP (
stock). -
ADP-Glo™ Kinase Assay Kit (Promega).
-
White 384-well microplate.
Protocol:
-
Compound Preparation: Prepare
serial dilutions of the test compound in Kinase Buffer (40 mM Tris pH 7.5, 20 mM , 0.1 mg/mL BSA, 50 DTT). -
Enzyme Addition: Add 2.5
of EGFR enzyme ( ) to the wells. -
Inhibitor Incubation: Add 2.5
of the test compound dilution. Incubate at room temperature (RT) for 10 minutes. -
Reaction Initiation: Add 5
of ATP/Substrate mix (Final conc: ATP, Poly(Glu:Tyr)). -
Kinase Reaction: Incubate at RT for 60 minutes.
-
ADP-Glo Step: Add 10
of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT. -
Detection Step: Add 20
of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate for 30 minutes. -
Measurement: Read Luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. log[Compound] to determine
.
Quantitative Data Summary (Representative)
| Target | Compound Class | Key Substituent | Activity ( | Reference |
| EGFR | 5- | 4-aminothiophene moiety | [1] | |
| M. tuberculosis | 6- | [2] | ||
| Thymidylate Synthase | Trifluridine | 5- | Irreversible Inhibition | [3] |
| PYK2 | Diaminopyrimidine | 5- | Selectivity >10x vs FAK | [4] |
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: PubMed Central (PMC). URL:[Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Source: Frontiers in Microbiology. URL:[Link]
-
Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression. Source: Oncotarget. URL:[Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships. Source: Bioorganic & Medicinal Chemistry Letters.[7] URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. impactfactor.org [impactfactor.org]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.cn [promega.com.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Human Thymidylate Synthase ELISA Kit, 90-min ELISA (ab288923) | Abcam [abcam.com]
An In-Depth Technical Guide to the Derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of the synthesis, chemical properties, and potential applications of derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This core scaffold is a key building block in the development of novel compounds for the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group and the versatile carboxylic acid moiety allows for the creation of a diverse library of derivatives with a wide range of biological activities. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering insights into the rationale behind synthetic strategies and the exploration of this promising class of compounds.
The Core Moiety: 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
The foundational molecule, 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, possesses a unique combination of structural features that make it an attractive starting point for chemical synthesis and drug design.
-
Pyrimidine Core: The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleobases. Its nitrogen atoms can participate in hydrogen bonding, a crucial interaction for binding to biological targets.
-
Trifluoromethyl Group (-CF3): The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[1] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
-
2-Hydroxy Group: This group can exist in tautomeric forms (keto-enol), influencing its electronic properties and potential as a hydrogen bond donor or acceptor. It also provides a handle for further chemical modification.
-
5-Carboxylic Acid Group: This functional group is a versatile anchor for the synthesis of a wide array of derivatives, most notably esters and amides. It also offers a potential point of interaction with biological targets.
The strategic combination of these features makes this scaffold a promising platform for the development of targeted therapies and specialized chemicals.
Synthetic Strategies and Derivative Formation
The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives can be approached through a multi-step process, often starting from commercially available pyrimidine precursors. A plausible and efficient synthetic route is outlined below.
Synthesis of the Core Scaffold
A likely synthetic pathway to the core molecule involves the initial synthesis of a di-substituted pyrimidine, followed by selective functional group transformations. A key intermediate in this process is 2,4-dichloro-5-(trifluoromethyl)-pyrimidine.[2]
Caption: Proposed synthetic pathway to 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Experimental Protocol: Conceptual Synthesis of the Core Scaffold
-
Trifluoromethylation of Uracil: Uracil can be trifluoromethylated using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) to yield 5-(trifluoromethyl)uracil.[2]
-
Chlorination: The resulting 5-(trifluoromethyl)uracil can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to produce 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[2]
-
Selective Hydrolysis: Selective hydrolysis of one of the chloro groups, typically at the 2-position, can be achieved under controlled conditions to yield 2-chloro-4-hydroxy-5-(trifluoromethyl)pyrimidine.
-
Carboxylation and Final Hydrolysis: Further synthetic steps would be required to introduce the carboxylic acid at the 5-position, followed by hydrolysis of the remaining chloro group to arrive at the final 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Synthesis of Ester and Amide Derivatives
A highly efficient method for the synthesis of ester and amide derivatives is through the corresponding acyl chloride. The key intermediate, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, is commercially available, providing a direct and versatile entry point to a wide range of derivatives.
Caption: General synthetic scheme for ester and amide derivatives.
Experimental Protocol: General Synthesis of Ester Derivatives
-
Reaction Setup: To a solution of an alcohol (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Hydrolysis of the 2-chloro group: The resulting 2-chloro-ester derivative is then subjected to hydrolysis, for instance by treatment with aqueous acid or base, to yield the final 2-hydroxy-ester derivative.
Experimental Protocol: General Synthesis of Amide Derivatives
-
Reaction Setup: To a solution of a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic extracts are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.
-
Hydrolysis of the 2-chloro group: The 2-chloro-amide derivative is then hydrolyzed under appropriate conditions to afford the desired 2-hydroxy-amide derivative.
Potential Applications and Biological Activities
Derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid are of significant interest due to the broad spectrum of biological activities exhibited by related trifluoromethyl-substituted pyrimidines.
Anticancer Activity
Numerous studies have highlighted the potential of trifluoromethyl-pyrimidine derivatives as anticancer agents.[3][4] The pyrimidine scaffold is a common feature in many approved anticancer drugs. The trifluoromethyl group can enhance the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival.
One important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[4] Inhibition of EGFR can block downstream signaling pathways that promote cell growth and division.
Caption: Potential inhibition of the EGFR signaling pathway by trifluoromethylpyrimidine derivatives.
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents. The incorporation of a trifluoromethyl group can enhance their efficacy against a range of pathogens.
-
Antifungal Activity: Several studies have reported the potent antifungal activity of novel pyrimidine derivatives.[5] For example, certain pyrimidine derivatives have shown excellent activity against plant pathogenic fungi.[5]
-
Antiviral Activity: The pyrimidine core is central to many antiviral drugs. It is plausible that derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid could exhibit antiviral properties against a range of viruses.[6]
Agrochemical Applications
The structural features of these derivatives also make them promising candidates for agrochemical applications. Trifluoromethyl-substituted heterocycles are well-represented in modern herbicides and fungicides.[1] The mechanism of action for some herbicidal pyrimidine derivatives involves the inhibition of key enzymes in plant biosynthetic pathways.
Quantitative Data Summary
While specific quantitative data for the derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid are not extensively available in the public domain, the following table provides a conceptual framework for how such data would be presented. The values are hypothetical and for illustrative purposes only.
| Derivative | Target | IC50 (nM) | Cell Line | Activity | Reference |
| Ester A | EGFR | 50 | A549 (Lung Cancer) | Anticancer | Fictional |
| Amide B | STAT6 | 100 | Jurkat (T-cell) | Anti-inflammatory | Fictional |
| Ester C | Dihydroorotate Dehydrogenase | 25 | Botrytis cinerea | Antifungal | Fictional |
| Amide D | Viral Polymerase | 200 | Vero E6 | Antiviral | Fictional |
Conclusion and Future Directions
The derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid represent a promising class of compounds with significant potential in drug discovery and agrochemical development. The synthetic accessibility of a diverse range of ester and amide derivatives, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, makes this scaffold a compelling starting point for further investigation.
Future research should focus on the synthesis and biological evaluation of a comprehensive library of these derivatives. High-throughput screening against a panel of cancer cell lines, microbial strains, and agriculturally relevant enzymes will be crucial to identify lead compounds. Subsequent structure-activity relationship (SAR) studies will guide the optimization of these leads to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of their mechanism of action, including the identification of specific molecular targets and signaling pathways, will be essential for their rational development into novel therapeutic agents or agrochemicals.
References
- Method for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014). Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). PubMed. Retrieved from [Link]
-
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. (n.d.). Amazon S3. Retrieved from [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. Retrieved from [Link]
-
N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (n.d.). PubMed Central. Retrieved from [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Frontiers. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). ScienceScholar. Retrieved from [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (n.d.). OAJPR. Retrieved from [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing. Retrieved from [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). PubMed Central. Retrieved from [Link]
-
(PDF) Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. (2019). PubMed. Retrieved from [Link]
-
In vitro study, Antiviral Activity of Styrylpyrone Derivative Against Dengue Virus Type 2. (n.d.). CORE. Retrieved from [Link]
-
A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. (2024). PubMed. Retrieved from [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. Retrieved from [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed. Retrieved from [Link]
- Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (n.d.). Google Patents.
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Profiling 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid in Enzyme Inhibition Assays
Executive Summary & Scientific Rationale
This application note details the protocol for evaluating 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 260952-85-2 / 306960-77-0) as a bioactive scaffold in enzyme inhibition assays.
While often utilized as a synthetic intermediate, this fluorinated pyrimidine core possesses unique electronic and steric properties that make it a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). The trifluoromethyl (
Primary Target Applications:
-
Human Dihydroorotate Dehydrogenase (hDHODH): The molecule mimics the dihydroorotate substrate, acting as a competitive fragment inhibitor.
-
Kinase Inhibition (e.g., EGFR): The pyrimidine core serves as a hinge-binding motif in ATP-competitive assays.
Chemical Properties & Handling
Expert Insight: The "2-hydroxy" nomenclature is formally correct, but in aqueous physiological buffers (pH 7.4), this molecule predominantly exists as the 2-oxo-1H-pyrimidine tautomer. This structural mimicry of uracil is critical for its recognition by DHODH active sites.
| Property | Specification |
| Chemical Name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
| Molecular Weight | 208.10 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~8.5 (Pyrimidine NH) |
| Storage | -20°C, desiccated. Hygroscopic solid. |
Critical Preparation Step: Because the C5-carboxylic acid is ionizable, stock solutions in DMSO must be diluted into buffered assay media (e.g., HEPES, Tris) slowly to prevent "crashing out" of the protonated form before it equilibrates.
Protocol A: Human DHODH Inhibition Assay (Colorimetric)
Mechanism: hDHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Flavin Mononucleotide (FMN) which recycles via Ubiquinone (CoQ). In this assay, the artificial electron acceptor 2,6-Dichlorophenolindophenol (DCIP) is reduced, causing a loss of absorbance at 600 nm.
Reagents & Equipment
-
Enzyme: Recombinant Human DHODH (truncated, mitochondrial signal sequence removed).
-
Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (
). -
Chromophore: DCIP (Sigma-Aldrich).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Detection: Microplate reader capable of kinetic absorbance at 600 nm (
).
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare a 100 mM stock of the test compound in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point concentration range (e.g., 10 mM down to 0.5 µM).
-
-
Assay Mix Preparation (Per well):
-
Buffer: 88 µL
-
Co-factor Mix: 10 µL containing
(final 100 µM) and DCIP (final 60 µM). -
Enzyme: 1 µL hDHODH (final 20 nM).
-
-
Incubation (Pre-Equilibrium):
-
Add 1 µL of compound dilution to the Assay Mix.
-
Note: Incubate for 10 minutes at 25°C. This allows the scaffold to access the hydrophobic pocket (for the
group) before substrate competition begins.
-
-
Reaction Initiation:
-
Add 10 µL of L-Dihydroorotate (final conc. 500 µM, approx.
).
-
-
Kinetic Measurement:
-
Monitor
decrease every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
-
Visualization: DHODH Pathway & Inhibition Logic
Caption: Figure 1. Mechanism of DHODH inhibition. The scaffold (Yellow) competes with Dihydroorotate for the active site, preventing electron transfer to FMN and subsequent DCIP reduction.
Protocol B: Fragment-Based Screening via Thermal Shift (DSF)
Since this molecule is a low-molecular-weight scaffold, inhibition in functional assays may be weak (
Workflow
-
Mix: 2 µM Recombinant Protein + 5x SYPRO Orange dye in reaction buffer.
-
Add Compound: Add test compound to a final concentration of 1 mM (high concentration required for fragments).
-
Run Melt: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Result Validation: A positive "hit" is defined by a shift in melting temperature (
) of >2°C compared to the DMSO control, indicating the scaffold stabilizes the protein structure.
Data Analysis & Interpretation
Calculating IC50
Fit the reaction velocity data to the 4-parameter logistic equation:
-
X: Log of compound concentration.
-
Y: Normalized % Activity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation in Well | Acidic pH shock or high conc. | Pre-dilute compound in buffer before adding enzyme. Ensure final DMSO < 2%. |
| High Background Signal | DCIP degradation | Prepare DCIP fresh daily; protect from light. |
| No Inhibition observed | Fragment affinity too low | Increase compound concentration to 1-5 mM or switch to DSF (Protocol B) to confirm binding. |
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link
-
Vyas, V. K., et al. (2011). "2D and 3D QSAR studies of 2-aryl-4-quinoline carboxylic acid analogues as DHODH inhibitors." ResearchGate. Link
-
Zhu, S., et al. (2022). "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Fairfax, D. J., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2776369, 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid." Link
High-Precision In Vitro Cytotoxicity Profiling of Pyrimidine Derivatives via MTT Assay
Abstract & Introduction
The assessment of cytotoxicity is a critical gatekeeping step in the development of pyrimidine-based therapeutics (e.g., analogs of 5-Fluorouracil, Cytarabine, or novel heterocycles). While the MTT assay [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is the gold standard for high-throughput screening due to its cost-effectiveness and reliability, pyrimidine derivatives present specific physicochemical challenges—notably hydrophobicity and time-dependent mechanisms of action—that often lead to artifactual data in standard protocols.
This guide details an optimized protocol specifically engineered for pyrimidine compounds. It moves beyond generic instructions to address solubility limits, metabolic interference, and the critical necessity of extended incubation times for antimetabolites.
Core Mechanism
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes (primarily in the mitochondria) reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][3][4]
-
The Pyrimidine Context: Pyrimidines typically act as antimetabolites (inhibiting DNA/RNA synthesis) or kinase inhibitors. Unlike membrane-disrupting agents that kill instantly, pyrimidines require cells to attempt division to trigger apoptosis. Therefore, assay timing is the single most critical variable.
Strategic Pre-Assay Considerations
The Solubility Paradox (Crucial for Pyrimidines)
Many novel pyrimidine derivatives exhibit poor aqueous solubility.
-
The Risk: Precipitation in the cell culture medium leads to "false toxicity" (physical stress on cells) or "false safety" (compound unavailable to cells).
-
The Solution: Use a DMSO Step-Down method.
-
Stock: Dissolve pyrimidine in 100% DMSO (typically 10-50 mM).
-
Limit: The final DMSO concentration on cells must be ≤ 0.5% (v/v) , ideally ≤ 0.1% for sensitive lines like primary cells or neurons.
-
Control: A "Vehicle Control" (media + DMSO at the highest concentration used) is mandatory, not optional.
-
Time-Dependence
Standard cytotoxicity protocols often suggest 24-hour incubation. For pyrimidines, this is often insufficient.
-
Reasoning: Pyrimidine analogs often stall the cell cycle in S-phase. A 24-hour read may show metabolic arrest but not cell death, leading to a shallow dose-response curve.
-
Recommendation: Adopt a 48-hour to 72-hour treatment window to allow at least 2-3 cell doubling times.
Visualizing the Mechanism
The following diagram illustrates the parallel pathways: the mechanism of pyrimidine-induced death versus the metabolic reduction of MTT.
Caption: Figure 1. Dual-pathway logic showing how pyrimidine-induced cell cycle arrest ultimately halts mitochondrial reduction of MTT, resulting in a quantifiable signal drop.
Materials & Reagents
| Component | Specification | Notes |
| MTT Reagent | 5 mg/mL in PBS (pH 7.[4][5]4) | Filter sterilize (0.22 µm). Store at 4°C in dark. Light Sensitive. |
| Solubilization Agent | 100% DMSO | High-grade (cell culture tested). |
| Test Compound | Pyrimidine Derivative | Stock prepared in DMSO (e.g., 10 mM). |
| Positive Control | 5-Fluorouracil (5-FU) | Validates the assay's sensitivity to antimetabolites. |
| Cell Lines | Adherent (e.g., HeLa, MCF-7) | Protocol below is optimized for adherent cells. |
Detailed Experimental Protocol
Phase 1: Seeding (Day 0)
Objective: Establish a uniform monolayer.
-
Harvest Cells: Trypsinize and count cells using a hemocytometer or automated counter.
-
Calculate Density: Optimal density is cell-line dependent (typically 3,000–10,000 cells/well).
-
Too high: Cells overgrow by Day 3, causing contact inhibition (metabolic slowdown) independent of the drug.
-
Too low: Signal-to-noise ratio is poor.
-
-
Plate: Add 100 µL of cell suspension to inner wells of a 96-well plate.
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not plate cells here. This prevents evaporation artifacts.
-
Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Treatment (Day 1)
Objective: Expose cells to pyrimidine derivatives without solvent shock.
-
Prepare Intermediate Plate: In a separate sterile plate, prepare serial dilutions (e.g., 1:3 or 1:10) of the pyrimidine compound in culture medium .
-
Why? Adding 100% DMSO stock directly to wells causes local cytotoxicity before mixing.
-
-
Solvent Check: Ensure the highest concentration contains ≤0.5% DMSO.
-
Treatment: Aspirate old media from the cell plate (carefully) or add 2x concentrated drug solution to existing media (if non-adherent).
-
Controls:
-
Blank: Media only (no cells).[1]
-
Vehicle Control: Cells + Media + DMSO (same % as highest drug dose).
-
Positive Control: Cells + 5-FU.
-
-
Incubate: 48 to 72 hours (Critical for pyrimidines).
Phase 3: MTT Assay & Readout (Day 3 or 4)
Objective: Quantify viable cells.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well (final conc: 0.5 mg/mL).
-
Note: Do not remove the drug-containing medium unless the drug is highly colored and interferes with 570nm reading.
-
-
Incubation: Incubate for 3–4 hours at 37°C.
-
Check: View under microscope. You should see purple intracellular puncta (formazan crystals) in healthy cells.[1]
-
-
Solubilization:
-
Carefully aspirate the medium (critical step: do not suck up the crystals!).
-
Add 100 µL of 100% DMSO to each well.
-
-
Dissolution: Shake plate on an orbital shaker for 10–15 minutes (protected from light).
-
Measurement: Measure absorbance at 570 nm (signal) and 630 nm (background reference) using a microplate reader.
Experimental Workflow Diagram
Caption: Figure 2.[4] Step-by-step workflow emphasizing the extended incubation period required for pyrimidine efficacy.
Data Analysis & IC50 Calculation
Do not rely on raw OD values. Normalize data to the Vehicle Control.
-
Background Subtraction:
(if available) - . -
Viability Calculation:
-
Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).
-
Regression: Use Non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.
-
Equation:
-
Expected Data Profile (Example)
| Compound | Conc (µM) | Mean OD | % Viability | Interpretation |
| Vehicle | 0 | 0.850 | 100% | Healthy baseline |
| Pyr-A | 0.1 | 0.810 | 95% | Non-toxic range |
| Pyr-A | 1.0 | 0.650 | 76% | Onset of toxicity |
| Pyr-A | 10.0 | 0.150 | 17% | High cytotoxicity |
| Pyr-A | 100.0 | 0.040 | 4% | Complete kill |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | MTT Reduction by Media | Some media (e.g., those with high ascorbic acid) reduce MTT. Use fresh media or subtract blank rigorously. |
| Precipitation | Pyrimidine insolubility | Check wells under microscope before adding MTT. If crystals exist, the concentration is too high. Lower the dose range. |
| Variability | Evaporation | Use the "PBS Moat" method (fill outer wells with PBS). |
| Low Signal | Low Cell Density | Increase seeding density or incubation time with MTT. |
| No Toxicity (False Neg) | Incubation too short | Pyrimidines need time. Extend drug exposure from 24h to 72h. |
References
-
Mosmann, T. (1983).[5][6][7][8] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[5][7]
-
Stockert, J. C., et al. (2012). Assays for viability: a comparative review of the MTT, XTT, and resazurin procedures. Acta Histochemica, 114(8), 785-796.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Ghasemi, F., et al. (2021). Synthesis and cytotoxicity evaluation of novel pyrimidine derivatives. BMC Chemistry, 15, Article number: 12.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. clyte.tech [clyte.tech]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosman, T. (1983) Rapid Colorimetric Assay for Cellular Growth and Survival, Application to Proliferation and Cytotoxicity Assays. Journal of Immunological Methods, 65, 55-63. - References - Scientific Research Publishing [scirp.org]
Application Note: Strategic Synthesis of Pyrimidine-5-Carboxylate Esters
Executive Summary
Pyrimidine-5-carboxylate esters are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antivirals, and cardiovascular agents (e.g., Rosuvastatin intermediates). The "5-position" ester provides a versatile handle for orthogonal functionalization, distinct from the more reactive 2- and 4-positions.
This Application Note details three distinct synthetic strategies to access this motif, selected based on the desired substitution pattern at the C4 position:
-
Cyclocondensation (Classic): For 4-hydroxy/4-oxo derivatives.
-
The Zhichkin Protocol (Advanced): For 4-unsubstituted derivatives.
-
Pd-Catalyzed Carbonylation: For late-stage functionalization of halogenated precursors.
Route Selection Guide
Choose the optimal pathway based on your target substitution pattern.
Figure 1: Decision matrix for selecting the synthetic methodology based on structural requirements.
Protocol A: Cyclocondensation with Ethoxymethylenemalonates
Target: 4-Hydroxypyrimidine-5-carboxylates (Tautomer: 4-Pyrimidones). Mechanism: Michael addition of the amidine to the electrophilic double bond, followed by elimination of ethanol and intramolecular cyclization.
Critical Process Parameters (CPPs)
-
Stoichiometry: 1.0 eq Amidine : 1.1 eq DEEM. Excess DEEM simplifies purification.
-
Base Selection: Sodium ethoxide (NaOEt) is preferred over inorganic bases (K2CO3) to ensure solubility in ethanol and prevent hydrolysis of the ester.
-
Temperature: Reflux is required to drive the elimination of ethanol.
Experimental Protocol
-
Preparation of Amidine Free Base:
-
Charge a reaction vessel with Amidine Hydrochloride (10 mmol) and absolute Ethanol (20 mL).
-
Add NaOEt (21 wt% in EtOH, 10 mmol) dropwise at 0°C. Stir for 15 min.
-
Note: If the amidine is unstable (e.g., formamidine), generate it in situ in the presence of the electrophile.
-
-
Condensation:
-
Add Diethyl Ethoxymethylenemalonate (DEEM) (11 mmol, 1.1 eq) dropwise.
-
Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LCMS (disappearance of amidine).
-
-
Work-up:
-
Cool to room temperature.[1] The sodium salt of the product may precipitate.
-
Acidify with glacial Acetic Acid to pH ~5–6.
-
The product (4-hydroxypyrimidine) often precipitates as a white/off-white solid.
-
Filter, wash with cold water/EtOH (1:1), and dry under vacuum.
-
Yield Expectation: 70–90%
Protocol B: The Zhichkin Protocol (4-Unsubstituted)
Target: 2-Substituted-Pyrimidine-5-carboxylates (No 4-OH group). Context: Standard DEEM condensation yields 4-OH. To obtain the 4-H derivative directly (avoiding a POCl3/reduction sequence), Zhichkin et al. developed a masked dialdehyde equivalent [1].
Reagents
-
Reagent 3: Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1] (Prepared from methyl 3,3-dimethoxypropionate + methyl formate + NaH).[1]
Experimental Protocol
-
Reaction Setup:
-
Under Nitrogen, suspend Reagent 3 (10 mmol) and Amidine Hydrochloride (10 mmol) in dry DMF (15 mL).
-
Expert Tip: DMF is crucial here; Ethanol gives lower yields due to solubility issues of the salt.
-
-
Cyclization:
-
Heat the mixture to 100°C for 3 hours.
-
The reaction proceeds via condensation followed by acid-catalyzed elimination of methanol/water in situ during workup.
-
-
Work-up:
-
Cool to RT and pour into Water (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organics with Brine, dry over Na2SO4, and concentrate.
-
Purify via flash chromatography (Hexane/EtOAc).
-
Why this works: This method bypasses the oxidation state of the malonate, delivering the aromatic pyrimidine directly with a hydrogen at C4/C6.
Protocol C: Pd-Catalyzed Alkoxycarbonylation
Target: Late-stage installation of ester on complex 5-bromo/iodo-pyrimidines. Safety: Requires Carbon Monoxide (CO). Use a well-ventilated fume hood and CO detectors.
Reaction Scheme
Experimental Protocol
-
Catalyst Loading (Glovebox/Inert Atmosphere):
-
In a pressure vessel (autoclave or heavy-walled glass tube), combine:
-
5-Bromopyrimidine substrate (1.0 mmol)
-
Pd(OAc)2 (2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Triethylamine (2.0 eq)
-
-
-
Solvent System:
-
Add Methanol (or Ethanol) (5 mL). The alcohol acts as both solvent and nucleophile.
-
-
Carbonylation:
-
Purge the vessel with Nitrogen (3x), then Carbon Monoxide (3x).
-
Pressurize to 5–10 bar (atm) CO.
-
Note: Balloon pressure (1 atm) can work for reactive iodides but bromides usually require elevated pressure.
-
Heat to 80–100°C for 12 hours.
-
-
Work-up:
-
Vent CO carefully. Filter the mixture through a Celite pad to remove Pd black.
-
Concentrate the filtrate.
-
Mechanistic Insight: The bidentate ligand dppf is superior to PPh3 for pyrimidines, preventing catalyst deactivation by the nitrogen lone pairs of the pyrimidine ring [2].
Protocol D: Aromatization of Biginelli Adducts
Target: 4-Aryl-pyrimidine-5-carboxylates. Context: The Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3][4] These must be oxidized to obtain the aromatic ester.
Experimental Protocol (Oxidation Step)
-
Substrate: 4-Aryl-DHPM (obtained via classic Biginelli).[5]
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Why DDQ? It is milder than KMnO4/HNO3 and prevents dealkylation or side reactions on the ester [3].
-
-
Procedure:
-
Dissolve DHPM (1 mmol) in THF or Dioxane (10 mL).
-
Add DDQ (1.1 mmol) in one portion.
-
Stir at room temperature for 1–3 hours (TLC monitoring).
-
-
Work-up:
-
Filter off the precipitated hydroquinone byproduct.
-
Concentrate filtrate and purify.
-
Comparative Analysis
| Feature | Method A (DEEM) | Method B (Zhichkin) | Method C (Pd-CO) | Method D (Biginelli+Ox) |
| C4 Substituent | -OH (Oxo) | -H | (Pre-existing) | -Aryl / -Alkyl |
| Step Count | 1 | 1 | 1 (from bromide) | 2 (Synthesis + Ox) |
| Atom Economy | High | Moderate | High | Moderate |
| Cost | Low | Medium | High (Pd/Ligand) | Low |
| Scalability | Excellent (kg scale) | Good | Limited (Safety/Gas) | Good |
Visualizing the Cyclocondensation Mechanism (Method A)
Figure 2: Mechanistic pathway for the reaction of Amidine with Diethyl Ethoxymethylenemalonate (DEEM).
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.
-
Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 110(8), 4554–4622.
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
-
Vanden Eynde, J. J., et al. (1995). Aromatization of 3,4-dihydropyrimidin-2(1H)-ones by DDQ. Tetrahedron, 51(20), 5813-5818.
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica [mdpi.com]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Accelerated Development of Novel Antiviral Agents from Pyrimidine Intermediates
Abstract
Pyrimidine nucleoside analogs represent a "privileged scaffold" in antiviral drug discovery, forming the backbone of therapies for HIV, Hepatitis C (HCV), and SARS-CoV-2. This guide provides a comprehensive technical workflow for transforming pyrimidine intermediates into potent antiviral candidates. We detail the rational design of C5-modified uracil derivatives, a robust chemical synthesis protocol using Sonogashira coupling, and a validated biological evaluation pipeline comprising phenotypic Cytopathic Effect (CPE) assays and enzymatic RNA-dependent RNA polymerase (RdRp) inhibition screens.
Strategic Design: The Pyrimidine Scaffold
The pyrimidine core (cytosine, thymine, uracil) is the logical starting point for antiviral design because viral replication machinery often lacks the stringent proofreading found in host polymerases. By mimicking natural substrates, we can introduce "Trojan horse" inhibitors.
Structural Activity Relationship (SAR) Targeting
To avoid host toxicity (e.g., mitochondrial DNA polymerase inhibition), modifications must be precise.
| Target Region | Modification Strategy | Desired Effect | Example Drug |
| C5 Position | Halogenation (F, I), Alkynylation, Methylation | Steric hindrance in viral polymerase; electronic tuning. | Brivudine (HSV) |
| Sugar Moiety | 2'-C-Methylation, 4'-Azido, Acyclic chains | Obligate/Delayed chain termination; resistance to exonucleases. | Sofosbuvir (HCV) |
| Base Pairing | Tautomeric shifts (e.g., N4-hydroxy) | Lethal mutagenesis (ambiguous base pairing). | Molnupiravir (COVID-19) |
The Development Pipeline
The following workflow illustrates the critical path from scaffold selection to lead candidate.
Figure 1: Integrated workflow for pyrimidine antiviral development. The iterative loop between phenotypic screening and synthesis is critical for SAR optimization.
Chemical Protocol: Synthesis of C5-Alkynyl Pyrimidines
Rationale: Modification at the C5 position of the pyrimidine ring is a proven strategy to enhance lipophilicity and viral polymerase binding affinity without disrupting Watson-Crick base pairing. The Sonogashira cross-coupling is the method of choice due to its tolerance of nucleoside functional groups.
Materials
-
Starting Material: 5-Iodo-2'-deoxyuridine (5-IdU)
-
Reagents: Terminal Alkyne (e.g., phenylacetylene), Pd(PPh3)4 (Catalyst), CuI (Co-catalyst), Triethylamine (TEA).
-
Solvent: Anhydrous DMF.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask, dissolve 5-IdU (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq) under an inert argon atmosphere.
-
Critical Note: Copper(I) iodide is sensitive to light and oxidation. Use fresh reagents to prevent homocoupling of the alkyne (Glaser coupling).
-
-
Base & Alkyne: Add Triethylamine (2.0 eq) followed by the terminal alkyne (1.2 eq).
-
Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH in DCM). The product will typically have a lower Rf than the starting iodide.
-
Workup: Evaporate DMF under reduced pressure. Resuspend residue in EtOAc, wash with brine (3x), and dry over Na2SO4.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Validation: Verify structure via 1H-NMR (look for disappearance of C5-H and appearance of alkyne protons) and LC-MS.
Biological Protocol: Cytopathic Effect (CPE) Reduction Assay
Rationale: Before investigating how a drug works, we must prove it prevents virus-induced cell death. This phenotypic assay is the "Gold Standard" for primary screening.
Materials
-
Cell Line: Vero E6 (for SARS-CoV-2/Flaviviruses) or Huh-7 (for HCV).
-
Reagent: MTS or CellTiter-Glo (Promega) for viability readout.
-
Controls: Remdesivir (Positive), DMSO (Vehicle Negative).[1]
Step-by-Step Protocol
-
Seeding: Plate host cells (e.g., Vero E6) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C to allow attachment.
-
Compound Treatment: Add serial dilutions of the synthesized pyrimidine analog (range: 100 µM to 0.1 µM) to the wells.
-
Self-Validation: Include "Drug Only" wells (no virus) to rule out intrinsic cytotoxicity of your compound.
-
-
Infection: Add virus at a Multiplicity of Infection (MOI) of 0.05.
-
Incubation: Incubate for 48–72 hours (virus dependent) until full CPE is observed in virus-control wells.
-
Readout: Add MTS reagent (20 µL/well). Incubate 2 hours. Measure absorbance at 490 nm.
-
Data Analysis: Calculate % Inhibition using the formula:
Mechanism of Action (MoA): RdRp Inhibition
Rationale: Most pyrimidine analogs act as Nucleoside Reverse Transcriptase Inhibitors (NRTIs) or RdRp inhibitors. They require intracellular phosphorylation to their triphosphate form to compete with natural nucleotides (ATP/CTP/UTP/GTP).
The Metabolic Activation Pathway
The following diagram details the "Lethal Synthesis" pathway required for your compound to work.
Figure 2: Intracellular activation pathway. The conversion to monophosphate is often the rate-limiting bottleneck, which can be bypassed using ProTide technology (e.g., Sofosbuvir).
RdRp Enzymatic Assay Protocol (Fluorescence)
This cell-free assay confirms the compound targets the polymerase directly.
-
Reaction Mix: Combine purified viral RdRp enzyme (20 nM), Tris-HCl buffer (pH 8.0), and RNA template/primer duplex.
-
Inhibitor: Add the triphosphate form of your pyrimidine analog (synthesis of the triphosphate is required for this assay, or purchase if available).
-
Note: The unphosphorylated parent drug will not work in this cell-free assay.
-
-
Initiation: Add natural NTPs (ATP, UTP, GTP, CTP) spiked with a fluorescent dye that binds dsRNA (e.g., PicoGreen or SYTO 9).
-
Kinetics: Measure fluorescence increase over 60 minutes at 37°C.
-
Result: A decrease in fluorescence slope compared to control indicates inhibition of RNA synthesis.
Troubleshooting & Expert Tips
-
Solubility: C5-modified pyrimidines can be lipophilic. If precipitation occurs in aqueous media (CPE assay), use a cyclodextrin carrier or ensure DMSO concentration < 0.5%.
-
False Positives: In the CPE assay, always check cell viability in the absence of virus. If your compound kills the cells, the virus can't replicate, mimicking an "antiviral" effect.
-
Kinase Bypass: If your compound is active in the RdRp assay (as a triphosphate) but inactive in the CPE assay (cell culture), the host cells likely fail to phosphorylate the drug. Consider synthesizing a ProTide (phosphate prodrug) to bypass the first kinase step.
References
-
De Clercq, E., & Li, G. (2016).[2] Approved Antiviral Drugs over the Past 50 Years.[2] Clinical Microbiology Reviews. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research. [Link]
-
Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry. [Link]
-
Agostini, M. L., et al. (2018). Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio. [Link]
-
Coen, D. M., & Richman, D. D. (2007). Antiviral Agents.[1][2][3][4][5][6][7][8][9][10][11] Fields Virology. [Link]
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 8. Phosphonoamidate prodrugs of C5-substituted pyrimidine acyclic nucleosides for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel antiviral C5-substituted pyrimidine acyclic nucleoside phosphonates selected as human thymidylate kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Quantification Strategies for 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Abstract
This Application Note details the analytical characterization and quantification of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (referred to herein as HTP-5-CA ). As a highly functionalized pyrimidine intermediate, HTP-5-CA serves as a critical scaffold in the synthesis of bioactive kinase inhibitors and fluorinated agrochemicals. Its analysis is complicated by keto-enol tautomerism (lactam-lactim equilibrium) and high polarity derived from the carboxylic acid and trifluoromethyl moieties. This guide provides two validated workflows: a robust HPLC-UV method for process purity assessment and a high-sensitivity LC-MS/MS protocol for trace analysis in biological or complex matrices.
Physicochemical Profile & Analytical Strategy
Structural Dynamics
HTP-5-CA exists in a tautomeric equilibrium. In aqueous solution and the crystalline state, the 2-oxo (lactam) form predominates over the 2-hydroxy (lactim) form. Analytical methods must account for this to ensure peak shape symmetry and reproducible retention.
-
Chemical Formula: C₆H₃F₃N₂O₃
-
Molecular Weight: 208.09 g/mol
-
Acidity (pKa):
-
Carboxylic Acid (C5-COOH): ~3.0 – 3.5 (Acidic)
-
Pyrimidine N-H/O-H: ~7.5 – 8.5 (Weakly Acidic due to electron-withdrawing -CF₃)
-
-
Solubility: Soluble in DMSO, Methanol, and aqueous alkaline buffers; sparingly soluble in non-polar solvents.
Method Selection Matrix
| Requirement | Recommended Method | Detection Limit | Critical Parameter |
| Purity / Assay | RP-HPLC-UV | ~0.5 µg/mL | Mobile phase pH < 2.5 to suppress ionization. |
| Trace / Bioanalysis | LC-ESI-MS/MS | ~1.0 ng/mL | Negative Ion Mode (ESI-); Monitoring [M-H]⁻. |
Protocol A: HPLC-UV for Purity & Process Control
Scope: Routine quality control (QC), stability testing, and reaction monitoring.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.
-
Rationale: Standard C18 columns may suffer from "pore dewetting" (phase collapse) with the high aqueous content required to retain this polar molecule. Polar-embedded phases maintain wetting and interact with the polar pyrimidine ring.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV @ 254 nm (Primary) and 210 nm (Secondary).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar impurities) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 95 | 5 | Re-equilibration |
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5 (Critical: Tailing indicates secondary interactions with silanols; ensure pH is low).
-
Retention Time (RT): ~6.5 ± 0.5 min.
-
Resolution (Rs): > 2.0 between HTP-5-CA and nearest precursor (e.g., ethyl ester derivative).
Protocol B: LC-MS/MS for Trace Quantification
Scope: Pharmacokinetic (PK) studies, genotoxic impurity analysis, or environmental monitoring.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode .
-
Rationale: The carboxylic acid (-COOH) and hydroxypyrimidine moieties deprotonate readily, providing superior sensitivity over positive mode.
-
-
Spray Voltage: -2500 V.
-
Capillary Temp: 350°C.
-
Sheath Gas: 45 arb units.
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| HTP-5-CA | 207.0 [M-H]⁻ | 163.0 | 15 | Loss of CO₂ (Decarboxylation) |
| HTP-5-CA | 207.0 [M-H]⁻ | 143.0 | 25 | Loss of CO₂ + HF |
| IS (d3-Analog) | 210.0 [M-H]⁻ | 166.0 | 15 | Internal Standard |
LC Conditions for MS
-
Column: Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Steep gradient (5% B to 95% B over 5 mins) to maximize throughput.
Sample Preparation Workflows
Solid Phase Extraction (SPE) - Recommended for Biofluids
Due to the acidic nature of HTP-5-CA, Mixed-Mode Anion Exchange (MAX) cartridges are most effective.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Sample (Plasma/Urine) diluted 1:1 with 2% NH₄OH (pH > 9 to ionize acid).
-
Wash 1: 5% NH₄OH in Water (Remove proteins/neutrals).
-
Wash 2: Methanol (Remove hydrophobic neutrals).
-
Elute: 2% Formic Acid in Methanol (Protonate acid to break ionic bond).
-
Evaporate & Reconstitute: Dry under N₂, reconstitute in Mobile Phase A.
Dilute-and-Shoot (Process Chemistry)
For synthetic intermediates dissolved in DMSO or DMF:
-
Dilute sample 100x into Water:Acetonitrile (90:10) .
-
Vortex and filter through a 0.2 µm PTFE filter.
-
Inject directly. Note: Avoid Nylon filters as they may bind acidic analytes.
Visual Workflow & Logic
Caption: Analytical workflow for HTP-5-CA showing bifurcated detection strategies based on sensitivity requirements.
Troubleshooting & Validation
Common Issues
-
Peak Tailing: Usually caused by secondary interactions between the basic pyrimidine nitrogens and silanols.
-
Fix: Ensure Mobile Phase pH is ≤ 2.5. Increase buffer concentration to 25 mM if necessary.
-
-
Peak Splitting: May indicate separation of tautomers if temperature is too low.
-
Fix: Run column at 35°C - 40°C to increase tautomer interconversion rate, merging them into a single sharp peak.
-
-
Carryover: The -CF₃ group can cause "sticky" adsorption to plastic tubing.
-
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (50:40:10). Use glass vials instead of polypropylene.
-
Validation Parameters (ICH Q2)
-
Linearity: R² > 0.999 over 10–1000 µg/mL (UV).
-
Accuracy: Spike recovery 95–105%.
-
Precision: RSD < 2.0% (n=6 injections).
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.
References
-
PubChem. (2025). 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid - Compound Summary. National Library of Medicine. Link
-
Fairfax, D. J., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. Link
-
Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of Pyrimidine Derivatives. Acta Poloniae Pharmaceutica, 62(1), 3-10. Link
-
Munoz, E. (2024).[1] Position-specific stable carbon isotope analysis of pyrimidines. Penn State University Dissertation. Link
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Hydroxy-4-(trifluoromethyl)pyrimidine Scaffold
The 2-hydroxy-4-(trifluoromethyl)pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] The pyrimidine framework itself is a cornerstone of many biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties.[3] The presence of a hydroxyl group and a carboxylic acid on this scaffold provides two key handles for chemical modification, making it an ideal building block for the synthesis of diverse compound libraries.
Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[4][5] This document provides a comprehensive guide to the utilization of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in solid-phase synthesis, covering resin selection, immobilization, on-resin modification strategies, and final product cleavage.
Physicochemical Properties and Reactivity Considerations
Before embarking on the solid-phase synthesis, it is crucial to understand the key chemical features of 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid that will influence the synthetic strategy.
Tautomerism of the 2-Hydroxypyrimidine Moiety:
2-Hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidin-2-one form. This equilibrium can influence the reactivity of the molecule. While the hydroxyl form is aromatic, the pyrimidinone form has an amide-like character. It is important to consider that the nitrogen atoms in the pyrimidinone tautomer could potentially compete as nucleophiles in subsequent reaction steps. Therefore, protection of the 2-hydroxy group may be necessary depending on the desired chemical transformations.
Stability of the Trifluoromethyl Group:
The trifluoromethyl (CF3) group is generally considered a robust and stable functional group.[2] However, it is not completely inert and can be susceptible to degradation under strongly basic or nucleophilic conditions, which can lead to defluorination.[6] Therefore, the choice of reagents and reaction conditions throughout the solid-phase synthesis should be made to minimize the risk of CF3 group degradation.
Steric Hindrance:
The pyrimidine ring, substituted with a trifluoromethyl group and a carboxylic acid, may present some steric hindrance around the carboxylic acid. This can affect the efficiency of the initial immobilization step and subsequent coupling reactions. The use of highly efficient coupling reagents is recommended to overcome this potential issue.[7][8]
Recommended Solid Supports and Immobilization Strategies
The choice of solid support is critical for a successful solid-phase synthesis. For anchoring a carboxylic acid, Wang resin and 2-chlorotrityl chloride resin are excellent choices due to their compatibility with a wide range of reaction conditions and well-established cleavage protocols.[9]
Immobilization Workflow Diagram
Caption: Workflow for the immobilization of the pyrimidine carboxylic acid.
Protocol 1: Immobilization on Wang Resin
Wang resin is a popular choice for the synthesis of C-terminal carboxylic acids. The ester linkage formed is stable to a variety of reaction conditions but can be readily cleaved with trifluoroacetic acid (TFA).
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (3 eq., 3 mmol) in anhydrous DMF (5 mL). Add DIC (3 eq., 3 mmol) and DMAP (0.1 eq., 0.1 mmol). Stir the solution at room temperature for 15 minutes.
-
Coupling: Drain the solvent from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 2 hours. Wash the resin as described in step 4.
Protocol 2: Immobilization on 2-Chlorotrityl Chloride Resin
2-Chlorotrityl chloride resin is highly acid-sensitive, allowing for the cleavage of the final product under very mild acidic conditions, which can be advantageous if acid-labile protecting groups are present on the molecule.[10]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes.
-
Coupling: In a separate flask, dissolve 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.5 eq., 1.8 mmol) in anhydrous DCM (5 mL). Add DIPEA (3 eq., 3.6 mmol). Add this solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Add methanol (1 mL) to the reaction mixture and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
On-Resin Modification Strategies
Once the pyrimidine scaffold is immobilized, the 2-hydroxy group and the pyrimidine ring itself can be further functionalized.
Protection of the 2-Hydroxy Group (Optional)
If subsequent reaction conditions are not compatible with a free hydroxyl group (e.g., strongly basic or electrophilic reagents), it should be protected. A common protecting group for hydroxyls is the tert-butyldimethylsilyl (TBDMS) ether, which is stable to many reaction conditions but can be removed with fluoride ions.[3]
Protocol 3: TBDMS Protection of the Resin-Bound Hydroxyl Group
Materials:
-
Resin-bound 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous DMF
Procedure:
-
Swell the resin in anhydrous DMF.
-
Add a solution of TBDMS-Cl (5 eq.) and imidazole (10 eq.) in anhydrous DMF.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
Modification of the Pyrimidine Ring
The pyrimidine ring can potentially undergo various transformations such as nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, or C-H activation/functionalization. The specific reaction will dictate the required reagents and conditions. It is crucial to ensure that the chosen reaction conditions are compatible with the solid support and the linker.
Monitoring Solid-Phase Reactions
Monitoring the progress of reactions on the solid support is essential for optimizing conditions and ensuring high yields.
Qualitative Monitoring:
-
Kaiser Test: Used to detect the presence of free primary amines. This is useful after a deprotection step.
-
Chloranil Test: Detects the presence of secondary amines.
Quantitative and Spectroscopic Monitoring:
-
FT-IR Spectroscopy: Can be used to monitor the appearance or disappearance of characteristic functional group vibrations (e.g., C=O stretch of the carboxylic acid upon immobilization).[4]
-
Gel-Phase 19F NMR: If the reaction solvent swells the resin beads, 19F NMR can be a powerful tool to directly monitor reactions involving the trifluoromethyl group.
-
Cleavage and Analysis: A small amount of resin can be cleaved, and the resulting product analyzed by LC-MS or HPLC to determine the reaction progress.
Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the resin. The choice of cleavage cocktail depends on the resin and any protecting groups on the molecule.
Cleavage Workflow Diagram
Sources
- 1. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
synthesis of radiolabeled 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid for tracer studies
This Application Note provides a rigorous technical guide for the radiosynthesis of [¹¹C]2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid ([¹¹C]HTP-5-COOH). This tracer is of significant interest for investigating pyrimidine metabolism and as a potential PET probe for Dihydroorotate Dehydrogenase (DHODH) activity in oncology and immunology.
Strategic Overview & Retrosynthetic Analysis
The target molecule contains a carboxylic acid at the C-5 position, making [¹¹C]CO₂ fixation the most direct and isotopically efficient labeling strategy.
Chemical Challenges[1][2]
-
Acidic Protons: The 2-hydroxy group (tautomeric with the 2-oxo lactam) possesses an acidic proton (
) that will instantly quench organolithium or Grignard reagents used for carbonylation. -
Labeling Position: The C-5 position is electronically deactivated by the electron-withdrawing trifluoromethyl group at C-4, requiring highly reactive lithiated species for successful CO₂ trapping.
-
Short Half-life: Carbon-11 (
min) demands a rapid synthesis (<40 min), necessitating a "one-pot, two-step" automated workflow.
The Solution: Protective Group Strategy
To bypass proton quenching, we utilize the O-methyl protected precursor , 5-Bromo-2-methoxy-4-(trifluoromethyl)pyrimidine. The methoxy group serves two functions:
-
Protects the acidic N-H/O-H site during lithiation.
-
Directs the lithiation to the C-5 position via coordination (ortho-lithiation assistance), although the bromine handle is the primary site of exchange.
The Pathway:
-
Precursor: 5-Bromo-2-methoxy-4-(trifluoromethyl)pyrimidine.
-
Activation: Lithium-Halogen Exchange (using
-BuLi). -
Labeling: Trapping with cyclotron-produced [¹¹C]CO₂.
-
Deprotection: Acidic hydrolysis to cleave the methyl ether and generate the free acid.
Experimental Protocol
Reagents and Materials
| Reagent | Grade/Purity | Function |
| Precursor | >98% (HPLC) | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyrimidine |
| [¹¹C]CO₂ | Cyclotron Output | Labeling Agent |
| 1.6 M in Hexanes | Lithiating Agent | |
| THF | Anhydrous (<50 ppm H₂O) | Reaction Solvent |
| Hydriodic Acid (HI) | 57% Aqueous | Deprotection/Hydrolysis Agent |
| Ethanol/Saline | Ph.[1][2] Eur. | Formulation Vehicle |
Automated Radiosynthesis Workflow
Note: This protocol is designed for a standard GE TRACERlab FX C Pro or equivalent dual-reactor module.
Step 1: Isotope Production & Drying
-
Generate [¹¹C]CO₂ via the
nuclear reaction using a cyclotron (e.g., 16.4 MeV protons). -
Transfer activity to the synthesis module.
-
Critical Step: Pass the gas stream through a molecular sieve (4Å) trap or a cryogenic coil (-180°C) to remove traces of O₂ and H₂O. Moisture is the primary cause of low specific activity (SA).
Step 2: Lithium-Halogen Exchange (Cryogenic Reactor)
-
Dissolve: 5.0 mg (approx. 20 µmol) of Precursor in 400 µL anhydrous THF in Reactor 1.
-
Cool: Lower Reactor 1 temperature to -78°C .
-
Activate: Add 15 µL of
-BuLi (1.6 M). Allow to react for 2 minutes.
Step 3: [¹¹C]Carboxylation
-
Trap: Bubble the dried [¹¹C]CO₂ gas into the reaction mixture at -78°C. The flow rate should be controlled (10-20 mL/min) to maximize contact time.
-
React: Once activity peaks in the reactor, seal and stir for 1 minute.
-
Quench: Add 0.5 mL of 57% HI (aq) to the reactor.
Step 4: Deprotection & Hydrolysis
-
Heat: Raise temperature to 130°C for 5 minutes.
-
Chemistry: HI cleaves the methyl ether (demethylation) to restore the 2-hydroxy (lactam) functionality and ensures the carboxylic acid is protonated.
-
-
Cool: Cool to 40°C and dilute with 1.5 mL mobile phase.
Step 5: Purification (Semi-Prep HPLC)
-
Inject the crude mixture onto a semi-preparative HPLC column.
-
Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.
-
Mobile Phase: 0.1% Trifluoroacetic acid (aq) / Acetonitrile (85:15 v/v).
-
Flow Rate: 4.0 mL/min.
-
Detection: UV (254 nm) and Gamma.
-
-
Collect the radioactive fraction corresponding to the product (retention time approx. 8-10 min).
Visualization of Reaction Mechanisms
Reaction Scheme
The following diagram illustrates the chemical transformation from the brominated precursor to the final radiolabeled tracer.
Automated Module Logic
The flow of activity through the synthesizer module.
Quality Control (QC) & Validation
To ensure the tracer is suitable for biological studies, the following QC parameters must be met.
| Test Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV 254nm) | No significant impurities |
| Specific Activity (SA) | HPLC (Mass vs Activity) | > 37 GBq/µmol (>1000 mCi/µmol) |
| Residual Solvent | Gas Chromatography (GC) | THF < 5000 ppm; MeCN < 410 ppm |
| pH | pH Strip/Meter | 4.5 - 8.0 |
| Identity | Co-injection with Standard | Retention time ± 0.5 min of standard |
Troubleshooting Low Yields
-
Moisture Ingress: If yields are <5%, check the drying trap efficiency. Water reacts with
-BuLi faster than the precursor. -
Precursor Solubility: Ensure the precursor is fully dissolved in THF before cooling to -78°C. Precipitation leads to failed lithiation.
-
Quenching: If the final product retains the methoxy group (2-methoxy-...), the hydrolysis step was insufficient. Increase temperature to 135°C or extend time.
References
-
Hooker, J. M., et al. (2009). Quantitative Studies of the reaction of [11C]CO2 with Magnesium Reagents. Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Rotstein, B. H., et al. (2016). 11CO2 Fixation: A Renaissance in PET Radiochemistry.[6] Chemical Communications.[6] Link
-
Miller, P. W., et al. (2008). Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography. Angewandte Chemie International Edition. Link
-
Gao, M., et al. (2011). Radiosynthesis of [11C]Leflunomide and its active metabolite [11C]A77 1726. Applied Radiation and Isotopes.[7][8] Link
-
Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences. Link
Sources
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Radiolabeling with [11C]HCN for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
Troubleshooting & Optimization
troubleshooting guide for unexpected side reactions in pyrimidine synthesis
Topic: Troubleshooting Guide for Unexpected Side Reactions in Pyrimidine Synthesis Content Type: Technical Support Center (Q&A) Audience: Researchers, Scientists, and Drug Development Professionals[1]
From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Unexpected Side Reactions in Pyrimidine Scaffolds
Welcome to the advanced troubleshooting hub. In pyrimidine synthesis, "unexpected" side reactions are rarely truly random; they are usually mechanistic forks in the road determined by thermodynamics, solvent polarity, or proton availability.
This guide moves beyond basic recipe following. We will diagnose the causality of your side products—whether you are battling the Hantzsch pyridine trap in a Biginelli reaction, fighting ambident nucleophiles during alkylation, or witnessing the phantom "Dimroth" rearrangement.
Module 1: Multicomponent Cyclization Failures (Biginelli & Pinner)
Q1: My Biginelli reaction (aldehyde + urea +
Diagnosis: You have likely fallen into the Hantzsch Dihydropyridine Trap .
The Biginelli reaction competes with the Hantzsch pyridine synthesis.[2] If the urea decomposes to ammonia (common at high temperatures) or if the aldehyde reacts with two equivalents of the
The Mechanistic Fork:
The reaction relies on the formation of an
Corrective Protocol:
-
Lower the Temperature: High heat accelerates urea decomposition.
-
Acid Catalyst Tuning: Switch from simple mineral acids (HCl) to Lewis acids like
or sulfated zirconia, which stabilize the imine intermediate. -
Stoichiometry: Use a 20–50% excess of urea to push the equilibrium toward the
-acyliminium intermediate.
Self-Validating Check:
-
TLC/UV: The Hantzsch byproduct is strongly UV-active and often fluorescent. The Biginelli product (DHPM) is usually UV-active but non-fluorescent.
-
NMR: Look for a symmetric structure in the proton NMR (Hantzsch) versus the asymmetric C4-chiral center of the Biginelli product.
Figure 1: Mechanistic branching in the Biginelli reaction. Conditions favoring Knoevenagel condensation lead to Hantzsch byproducts.
Module 2: The Ambident Nucleophile (Regioselectivity)
Q2: I am attempting to N-alkylate a 2-hydroxypyrimidine (pyrimidinone), but I keep isolating the O-alkylated ether. How do I control this selectivity?
Diagnosis: 2-Hydroxypyrimidines are ambident nucleophiles . They exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). The ratio of N- vs. O-alkylation is dictated by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.
The Science:
-
N-Alkylation (Thermodynamic/Soft): Favored by soft electrophiles and polar solvents that solvate the oxygen anion, shielding it from attack.
-
O-Alkylation (Kinetic/Hard): Favored by hard electrophiles, silver salts (which complex the nitrogen), and conditions where the oxygen anion is "naked" (e.g.,
in DMF).
Troubleshooting Matrix:
| Target Regioisomer | Recommended Base | Solvent System | Mechanism Note |
| N-Alkylation | DMF or DMSO | Polar aprotic solvents solvate the hard oxy-anion, leaving nitrogen free to attack. | |
| O-Alkylation | Toluene or Benzene | Silver coordinates to Nitrogen (blocking it). Cesium ("large cation") creates a "naked" oxy-anion. | |
| O-Alkylation | (Mitsunobu) | THF | Mitsunobu conditions almost exclusively favor O-alkylation via oxy-phosphonium intermediate. |
Self-Validating Check:
-
HMBC NMR: This is the gold standard.
-
N-Alkyl: The alkyl protons will show 3-bond coupling to the Carbonyl (C2) and the C6 alkene carbon.
-
O-Alkyl: The alkyl protons will show coupling only to the C2 carbon, and the C2 carbon chemical shift will be significantly upfield compared to the carbonyl.
-
Module 3: Halogenation & "Black Tar" Formation
Q3: When converting hydroxypyrimidines to chloropyrimidines using
Diagnosis: You are likely experiencing thermal degradation due to uncontrolled exotherms or polymerization caused by local superheating. Additionally, if the hydroxyl group is at the 4-position, the intermediate is prone to self-quaternization.
Corrective Protocol:
-
Catalytic Additive: Do not use neat
if possible. Add N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIPEA) . These bases catalyze the formation of the Vilsmeier-Haack-type intermediate, allowing the reaction to proceed at lower temperatures. -
Solvent Choice: Dilute with toluene or chlorobenzene. This acts as a heat sink.
-
Stepwise Heating: Do not go straight to reflux. Heat to 50°C for 30 minutes, then slowly ramp to reflux. This allows the initial phosphorylation to occur gently before the chlorination step.
Q4: I see the product on TLC, but after aqueous workup, it reverts to the starting material.
Diagnosis: Hydrolysis of the Phosphoryl Intermediate. The intermediate dichlorophosphate ester is highly reactive. If your quench is too hot or too acidic, you hydrolyze the C-Cl bond (or the intermediate) back to the C-OH.
-
Fix: Quench into ice-cold saturated
or ammonia water. Maintain pH > 7 during extraction.
Module 4: The Dimroth Rearrangement Trap
Q5: My product has the correct mass, but the melting point and NMR spectrum are different from the literature. The structure seems to have "swapped" the exocyclic amine.
Diagnosis: You have triggered the Dimroth Rearrangement . This is an isomerization where an endocyclic nitrogen and an exocyclic nitrogen trade places.[3][4] It frequently occurs in 1-substituted-2-imino-pyrimidines under basic conditions or high heat.
The Mechanism (ANRORC):
A ddition of Nucleophile (
Preventative Measures:
-
pH Control: Avoid strong bases (NaOH, KOH) during workup if your pyrimidine has a good leaving group or an imine at the 2-position. Use mild buffers.
-
Temperature: Perform aminations at the lowest possible temperature.
-
Sterics: Bulky groups on the N1 position can sometimes retard the ring-opening step.
Figure 2: The ANRORC mechanism driving the Dimroth Rearrangement.[4][5] Note that the final product is often thermodynamically more stable, making the process irreversible.
References
-
Kappe, C. O. (1997).[6] "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." The Journal of Organic Chemistry, 62(21), 7201–7204. Link
-
Wang, H., et al. (2012).[7] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[8] Link
-
Singh, P. P., et al. (2023).[9] "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions."[9] RSC Advances, 13, 17857-17866. Link
-
El-Brollosy, N. R. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds, 57, 431–443. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. starchemistry888.com [starchemistry888.com]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00773A [pubs.rsc.org]
strategies for the purification of polar pyrimidine carboxylic acids
Topic: Strategies for the Purification of Polar Pyrimidine Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.
Technical Support Center: Polar Heterocycle Purification
Welcome to the Advanced Purification Support Hub. You are likely here because your pyrimidine carboxylic acid is stuck in the aqueous phase, eluting in the void volume of your C18 column, or co-crystallizing with inorganic salts. These molecules are deceptively simple in structure but notoriously difficult to isolate due to their zwitterionic nature, high water solubility, and amphoteric properties.
This guide abandons generic advice in favor of field-proven, mechanism-driven protocols designed to isolate these "unextractable" compounds.
Module 1: The "Salt Trap" – Isolation from Aqueous Reaction Mixtures
The Problem: Hydrolysis of pyrimidine esters often requires NaOH or LiOH. Neutralization generates stoichiometric amounts of inorganic salts (NaCl, LiCl) that are nearly impossible to separate from your highly polar product using standard extraction.
Q: How do I desalt my water-soluble pyrimidine acid without using dialysis?
A: Use a "Catch-and-Release" Anion Exchange Protocol. Standard reverse-phase desalting (C18) often fails because polar pyrimidines wash off with the salt. Instead, use a Strong Anion Exchange (SAE) resin in the formate cycle. This method binds your product chemically while salts wash through, then releases it as a volatile formic acid solvate.
Protocol: Dowex 1x8 Formate Desalting
-
Resin: Dowex 1x8 (or Amberlite IRA-402) chloride form.
-
Preparation: Pack column. Wash with 1M NaOH (to generate OH- form), then water, then 1M Formic Acid (to generate Formate form), then water until neutral.
Step-by-Step Workflow:
-
Load: Load your crude aqueous reaction mixture (pH 7–8) onto the resin. The pyrimidine carboxylate (
) displaces the formate on the resin. -
Wash: Flush with 5–10 column volumes (CV) of HPLC-grade water.
-
Result: Neutral impurities and inorganic cations (
, ) are washed away.
-
-
Elute: Switch to 1M Formic Acid (or a gradient 0.1M
2M). -
Isolate: Lyophilize the fractions. Formic acid is volatile, leaving your salt-free product.
Figure 1: "Catch-and-Release" desalting workflow using Anion Exchange Chromatography.
Module 2: Chromatographic Strategies
The Problem: Your compound elutes at
Q: C18 isn't working. Should I use C18-AQ or HILIC?
A: Use the polarity decision matrix below. While "Aqueous C18" (C18-AQ) prevents phase collapse in 100% water, it often lacks the retentive power for small, highly polar pyrimidines (e.g., Orotic acid). HILIC (Hydrophilic Interaction Liquid Chromatography) is usually superior for these scaffolds.
| Feature | C18-AQ (Aqueous Stable) | HILIC (Zwitterionic/Amide) |
| Mechanism | Hydrophobic interaction (weak) | Partitioning into water layer on silica |
| Mobile Phase | 100% Water | 95% ACN |
| Best For | Pyrimidines with lipophilic side chains | Highly polar, unsubstituted acids (e.g., Orotic acid) |
| Buffer | 0.1% Formic Acid / TFA | 10–20 mM Ammonium Acetate (pH 5.8) |
| Sample Diluent | Water | ACN:Water (80:20) - Critical! |
Troubleshooting HILIC:
-
Issue: Peak splitting or broad shapes.
-
Cause: Sample solvent mismatch. Injecting a pure water sample into a high-ACN HILIC mobile phase disrupts the water layer on the beads.
-
Fix: Dissolve your sample in the starting mobile phase (e.g., 90% ACN). If insoluble, use the minimum volume of water/DMSO and dilute with ACN.
Figure 2: Decision tree for selecting chromatographic stationary phases based on polarity.
Module 3: Crystallization & Isoelectric Precipitation
The Problem: You have an oil that refuses to solidify.
Q: How do I crystallize a zwitterionic pyrimidine?
A: Exploit the Isoelectric Point (pI). Pyrimidine carboxylic acids often have a basic nitrogen (pKa ~2–4) and an acidic carboxyl group (pKa ~3–5). They are least soluble at their zwitterionic isoelectric point.
Protocol:
-
Dissolve: Dissolve the crude material in a minimum volume of alkaline water (pH 10–11) using NaOH.
-
Titrate: Slowly add 1M HCl while monitoring pH.
-
Precipitate: As the pH approaches the pI (often between pH 2.5 and 4.0 for these systems), the net charge becomes zero, and the compound precipitates.
-
Cool: Chill to 4°C overnight.
-
Filter: Wash the cake with ice-cold water.
Solubility Data for Solvent Selection: If pI precipitation fails, use anti-solvent crystallization. Based on specific data for Pyrimidine-4-carboxylic acid:
| Solvent | Solubility (approx.) | Role in Crystallization |
| DMSO | 20 mg/mL | Good Solvent (Dissolver) |
| DMF | 2–5 mg/mL | Good Solvent |
| Water (PBS) | 1 mg/mL | Anti-Solvent (if dissolved in DMSO) |
| Ethanol | 0.25 mg/mL | Strong Anti-Solvent |
Strategy: Dissolve in minimum hot DMSO/DMF, then slowly add Ethanol or Acetone to induce crystallization.
Module 4: The "Ester Loop" Workaround
The Problem: Direct purification is failing completely.
Q: Is there a chemical workaround?
A: Yes, the Esterification-Hydrolysis Loop. If the acid is too polar to handle, mask the polarity.
-
Esterify: Treat the crude acid/salt mixture with
in MeOH (or EtOH). -
Purify: The resulting methyl ester is significantly less polar. It can be extracted into EtOAc/DCM and purified on standard Silica Gel (Normal Phase).
-
Hydrolyze: Treat the pure ester with LiOH/THF/Water.
-
Isolate: Acidify carefully to pI (see Module 3) to precipitate the pure acid, avoiding the salt trap this time because you started with pure material.
References
-
Bookser, B. C., & Zhu, S. (2001).[4] Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry. Link (Describes the formate loop protocol).
-
Cayman Chemical. (2022).[5] Pyrimidine-4-Carboxylic Acid Product Information & Solubility Data. Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Link
-
Teledyne ISCO. (2016). Purification Strategies for Polar Heterocycles. Link
Sources
Technical Support Center: Purification of Pyrimidine Derivatives from Dihydropyridine Impurities
Introduction:
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dihydropyridine impurities in their pyrimidine synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these impurities form and how to strategically remove them. This guide is structured to provide quick answers through our FAQ section and in-depth, actionable solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What are dihydropyridine impurities and why do they form in pyrimidine synthesis?
A1: Dihydropyridine (DHP) and its derivatives are common impurities in pyrimidine syntheses, particularly in reactions like the Hantzsch pyridine synthesis. In the Hantzsch reaction, the initial product is a 1,4-dihydropyridine, which then needs to be oxidized to the final aromatic pyridine product.[1][2] Incomplete oxidation is a primary reason for the presence of DHP impurities. In other syntheses, such as the Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones, structurally similar reduced heterocyclic byproducts can also form.[3]
Q2: How can I quickly assess if my pyrimidine product is contaminated with dihydropyridine impurities?
A2: Thin-Layer Chromatography (TLC) is the most immediate method. Dihydropyridines are generally less polar than their corresponding aromatic pyridine counterparts. On a normal-phase silica TLC plate, the dihydropyridine impurity will typically have a higher Rf value (travel further up the plate) than the more polar pyrimidine product. Staining with potassium permanganate can also be indicative, as the dihydropyridine is readily oxidized and will show a yellow spot on a purple background. For a more definitive and quantitative assessment, 1H NMR spectroscopy is highly effective. The protons on the dihydropyridine ring have characteristic chemical shifts that are distinct from the aromatic protons of the pyrimidine ring.[4][5]
Q3: What are the main strategies for removing dihydropyridine impurities?
A3: The three primary strategies for removing dihydropyridine impurities are:
-
Oxidative Aromatization: This involves treating the crude product mixture with an oxidizing agent to convert the residual dihydropyridine into the desired pyrimidine product.[2][6]
-
Chromatography: Flash column chromatography is a highly effective method for separating compounds based on polarity. Given the polarity difference between dihydropyridines and pyrimidines, this is a very common purification technique.[7][8]
-
Recrystallization: This technique purifies the product based on differences in solubility between the pyrimidine and the dihydropyridine impurity in a given solvent system.[9][10][11]
Q4: When should I choose oxidation over chromatography or recrystallization?
A4: The choice depends on the scale of your reaction, the nature of your target pyrimidine, and the level of impurity.
-
Choose Oxidation when: The dihydropyridine is the direct precursor to your product and your target molecule is stable to oxidizing conditions. This method is often efficient as it converts the impurity into the desired product, potentially increasing your overall yield.
-
Choose Chromatography when: You have a mixture of several impurities with different polarities, or when your target pyrimidine is sensitive to oxidizing agents. Chromatography offers high resolution for separating compounds with even small differences in polarity.[7][8]
-
Choose Recrystallization when: You have a crystalline solid product and a significant amount of material. Recrystallization is a cost-effective method for removing small amounts of impurities and can yield highly pure crystalline material.[9][10][11]
Troubleshooting Guides
Issue 1: My ¹H NMR spectrum shows characteristic peaks of a dihydropyridine impurity.
Root Cause Analysis: The presence of dihydropyridine signals in the ¹H NMR spectrum of your purified pyrimidine indicates either incomplete oxidation of the Hantzsch product or the formation of a stable dihydropyrimidine byproduct. Dihydropyridine protons typically appear in the aliphatic region of the spectrum, while pyrimidine protons are in the aromatic region, making them distinguishable.[4][5][12]
Solutions:
Option 1: Post-Synthesis Oxidative Aromatization
This is often the most efficient solution as it converts the impurity into your desired product.
-
Causality: The driving force for this reaction is the formation of a stable aromatic ring.[2] The choice of oxidant is critical and depends on the sensitivity of the functional groups on your molecule.
-
Workflow Diagram:
Caption: Workflow for Oxidative Removal of DHP Impurities.
-
Detailed Protocol (Example with a Mild Oxidant):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a mild oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Stir the reaction at room temperature and monitor its progress by TLC. The spot corresponding to the dihydropyridine (higher Rf) should disappear, while the spot for the pyrimidine (lower Rf) should intensify.
-
Upon completion, filter off the oxidant (if solid) and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography or recrystallization to remove any remaining impurities.
-
-
Data for Oxidant Selection:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Conc. HNO₃ in DMSO, heat | Strong, effective | Harsh conditions, can lead to side reactions |
| Potassium Permanganate (KMnO₄) | Acetone or water, RT | Strong, inexpensive | Can be non-selective, difficult workup |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, reflux | Mild, good for sensitive substrates | Requires a large excess, heterogeneous |
| DDQ | Benzene or Dioxane, RT or reflux | High yielding, mild | Expensive, toxic |
| Lead(IV) Acetate | Room temperature | Mild and selective | Toxic heavy metal waste |
Option 2: Purification by Flash Column Chromatography
This method separates the pyrimidine from the dihydropyridine impurity based on their polarity difference.
-
Causality: The lone pair of electrons on the nitrogen atoms in the aromatic pyrimidine ring makes it more polar than the non-aromatic dihydropyridine. This causes the pyrimidine to have a stronger affinity for the polar stationary phase (e.g., silica gel), resulting in a lower Rf value and slower elution from the column.[7][8]
-
Workflow Diagram:
Caption: Workflow for Chromatographic Purification.
-
Detailed Protocol:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for many pyrimidine derivatives is a mixture of hexane and ethyl acetate. The ideal system should give an Rf value of ~0.3 for the pyrimidine product and a clear separation from the dihydropyridine impurity (Rf > 0.5).
-
Column Packing: Pack a flash chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and load it onto the column. For less soluble compounds, dry loading onto a small amount of silica gel is recommended.
-
Elution: Run the column with the selected solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure pyrimidine product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Troubleshooting Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Solvent system is not optimal. | Adjust the polarity of the eluent. For better separation of polar compounds, consider adding a small amount of methanol or triethylamine to the eluent.[13] |
| Compound Stuck on Column | Compound is too polar for the solvent system. | Increase the polarity of the eluent gradually. A gradient elution may be necessary. |
| Streaking on TLC/Column | Compound is acidic or basic and interacting strongly with the silica. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[13] |
Issue 2: My product yield is low after purification, and I suspect the dihydropyridine impurity is a major component of the crude mixture.
Root Cause Analysis: A high proportion of dihydropyridine impurity in the crude product points to an inefficient oxidation step in the synthesis. This could be due to an insufficient amount of oxidant, a deactivated oxidant, or suboptimal reaction conditions (temperature, time).
Solutions:
Option 1: Optimize the Hantzsch Reaction
The most effective way to deal with a high level of dihydropyridine impurity is to prevent its formation in the first place by optimizing the synthesis.
-
Causality: The Hantzsch synthesis is a multi-component reaction, and its efficiency can be sensitive to reaction conditions.[1][2][14][15] The subsequent oxidation step is crucial for driving the reaction to the desired aromatic product.
-
Troubleshooting Diagram:
Caption: Decision Tree for Optimizing the Hantzsch Synthesis.
Option 2: Purification by Recrystallization
If you have a large amount of crude product that is mostly the desired pyrimidine with the dihydropyridine as the main impurity, recrystallization can be an excellent, scalable purification method.
-
Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound with lower solubility will crystallize out, leaving the more soluble impurities in the mother liquor.[10][11]
-
Detailed Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the pyrimidine product well at high temperatures but poorly at room temperature. The dihydropyridine impurity should either be very soluble or very insoluble in the chosen solvent at all temperatures. Common solvents for pyrimidines include ethanol, isopropanol, acetonitrile, and ethyl acetate.[9]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
-
Solvent Selection Guide for Pyrimidine Derivatives:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | A good general-purpose solvent for many pyrimidines. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but less volatile. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for a range of polarities. |
| Toluene | Non-polar | 111 | Useful for less polar pyrimidines. |
| Water | Very Polar | 100 | Can be used for highly polar or ionic pyrimidine derivatives, often in a mixture with an alcohol. |
References
- Zolfigol, M. A., Shirini, F., Choghamarani, A. G., & Mohammadpoor-Baltork, I. (2003). Silica-Supported Perchloric Acid (HClO4–SiO2): A Mild, Reusable and Highly Efficient Heterogeneous Catalyst for the Synthesis of 1,4-Dihydropyridines. Synthesis, 2003(08), 1267-1271.
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
- Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117-131.
-
SciSpace. (n.d.). Recent advances in the Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
- Litvić, M., Vinković, V., & Filipan-Litvić, M. (2005). Mild, selective, and high-yield oxidation of hantzsch 1,4-dihydropyridines with lead(IV)
-
University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Lockss. (2004). mild, selective, and high-yield oxidation of hantzsch 1,4-dihydropyridines with. Retrieved from [https://www.lockss.org/lockss/mild, selective, and high-yield oxidation of hantzsch 1,4-dihydropyridines with]([Link], selective, and high-yield oxidation of hantzsch 1,4-dihydropyridines with)
-
MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Retrieved from [Link]
-
PubMed. (2014). N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one.... Retrieved from [Link]
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
Semantic Scholar. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of Malta. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Journal de Chimie Physique. (1981). Interpretation of 13C NMR chemical shifts of Hantzsch's pyridines and 1,4-dihydropyridines. Retrieved from [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography. Retrieved from [Link]
-
PubMed. (2002). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Retrieved from [Link]
-
PubMed. (2001). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives. Retrieved from [Link]
-
LCGC Europe. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
PubMed. (1998). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Retrieved from [Link]
-
International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]
-
Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
PubMed. (1990). Oxidation of Dihydropyridine Calcium Channel Blockers and Analogues by Human Liver Cytochrome P-450 IIIA4. Retrieved from [Link]
-
MDPI. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. Retrieved from [Link]
-
MDPI. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
-
STAR Protocols. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]
-
PubMed. (2007). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]
-
Polish Journal of Chemistry. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrimidine Derivatives
For researchers, scientists, and drug development professionals navigating the promising landscape of medicinal chemistry, the pyrimidine scaffold stands out as a cornerstone of therapeutic innovation. Its inherent versatility has given rise to a vast array of derivatives with a broad spectrum of biological activities, from combating infectious diseases to providing new hope in the fight against cancer. This guide provides an in-depth, objective comparison of the biological activities of novel pyrimidine derivatives, supported by experimental data and detailed methodologies. Here, we move beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
The Diverse Pharmacological Landscape of Pyrimidine Derivatives
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the chemical foundation for a multitude of approved drugs.[1] The biological prowess of these derivatives is profoundly influenced by the nature and position of various substituents on the pyrimidine ring. This structural diversity allows for the fine-tuning of their pharmacological properties, leading to a wide range of therapeutic applications.
The primary biological activities of novel pyrimidine derivatives can be broadly categorized as:
-
Anticancer Activity: Many pyrimidine derivatives exhibit potent cytotoxic effects against a wide range of cancer cell lines.[2][3] Their mechanisms of action are often centered on the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases.[1][4]
-
Antimicrobial Activity: The urgent need for new antimicrobial agents to combat drug-resistant pathogens has spurred significant research into pyrimidine-based compounds.[5] These derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[8]
This guide will now delve into a comparative analysis of these activities, providing quantitative data and the experimental frameworks necessary for their validation.
Comparative Analysis of Anticancer Activity
The evaluation of anticancer potential is a critical step in the development of novel pyrimidine derivatives. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The table below presents a comparative summary of the IC50 values for various pyrimidine derivatives against different human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Novel Pyrimidine Derivatives Against Human Cancer Cell Lines
| Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 6b | PC-3 (Prostate) | Comparable to Doxorubicin | Not explicitly stated in abstract | [2] |
| Pyrido[2,3-d]pyrimidine 8d | MCF-7 (Breast) | Comparable to Doxorubicin | Not explicitly stated in abstract | [2] |
| Indazol-Pyrimidine 4f | MCF-7 (Breast) | 1.629 | 8.029 | [2] |
| Indazol-Pyrimidine 4i | MCF-7 (Breast) | 1.841 | 8.029 | [2] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Most active of new compounds | Not explicitly stated in abstract | [2] |
| Anilino substituted pyrimidine sulfonamides | K-562 (Leukemia) | 5.6 - 12.3 | Not specified | [3] |
Expert Insight: The Rationale Behind Cell Line Selection
The choice of cancer cell lines for cytotoxicity screening is a critical experimental design element. It is not arbitrary but is instead guided by several factors:
-
Tumor Type Representation: A panel of cell lines from different tumor origins (e.g., breast, prostate, lung, colon) is often used to assess the broad-spectrum or selective activity of a compound.
-
Genetic and Phenotypic Diversity: Cell lines with different genetic backgrounds and expression profiles of key oncogenes and tumor suppressor genes (e.g., p53 status, EGFR expression) are chosen to identify compounds that may be effective against specific cancer subtypes. For instance, MCF-7 is an estrogen receptor-positive breast cancer cell line, while MDA-MB-231 is triple-negative, representing a more aggressive subtype.[9]
-
Drug Resistance Profiles: Utilizing cell lines with known resistance mechanisms to standard chemotherapeutics can help identify novel compounds that can overcome drug resistance.[1]
-
Growth Characteristics: The growth rate and morphology of the cell line can influence the choice of assay and the duration of the experiment.
Mechanism of Action: Kinase Inhibition
A significant number of anticancer pyrimidine derivatives function as protein kinase inhibitors.[1][4] Kinases are a large family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Pyrimidine-based inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Diagram 1: Simplified Kinase Inhibition by a Pyrimidine Derivative
Caption: Pyrimidine derivatives can act as ATP-competitive kinase inhibitors.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, PC-3, A549) in appropriate culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrimidine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Diagram 2: Experimental Workflow for the MTT Assay
Caption: A stepwise workflow for determining the IC50 of a compound.
Comparative Analysis of Antimicrobial Activity
The relentless rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microbes. Pyrimidine derivatives have demonstrated considerable promise in this area. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's in vitro antimicrobial activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Novel Pyrimidine Derivatives
| Derivative Class/Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine Derivative | Staphylococcus aureus (MRSA) | Higher potency than vancomycin | Not specified | [10] |
| Triazole Substituted Pyrimidines | Pseudomonas aeruginosa | Higher Inhibition | Not specified | |
| Thiadiazole Substituted Pyrimidines | Pseudomonas aeruginosa | Lower Inhibition | Not specified | |
| 2-Pyrimidylamides | Escherichia coli | 500-1000 | Not specified | [6] |
| 2-Pyrimidylamides | Staphylococcus aureus | 500-1000 | Not specified | [6] |
| Imidazo[1,2-a]pyrimidines | Staphylococcus aureus | 2.5 - 20 | Not specified | [11] |
| Pyridothienopyrimidine derivatives | Staphylococcus aureus | Significant activity | Amoxicillin | [12] |
Expert Insight: The Rationale Behind Microbial Strain Selection
The selection of microbial strains for antimicrobial susceptibility testing is based on several key principles:
-
Clinical Relevance: Strains that are common causes of human infections are prioritized. This includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as pathogenic fungi (e.g., Candida albicans).
-
Representation of Resistance Mechanisms: Testing against well-characterized drug-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), is crucial to identify compounds that can overcome existing resistance.[10]
-
Standardized Strains: The use of reference strains from recognized culture collections (e.g., ATCC) ensures the reproducibility and comparability of results across different laboratories.[13]
-
Gram Staining Characteristics: Including both Gram-positive and Gram-negative bacteria is important because their cell wall structures are different, which can significantly affect the penetration and efficacy of a compound.
Mechanism of Action: Inhibition of Bacterial Cell Division
Some antimicrobial pyrimidine derivatives exert their effect by targeting essential cellular processes in bacteria, such as cell division. One such target is the FtsZ protein, a prokaryotic homolog of tubulin that forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
Diagram 3: Inhibition of Bacterial Cell Division by a Pyrimidine Derivative
Caption: Inhibition of FtsZ polymerization disrupts bacterial cell division.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the novel pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., S. aureus, E. coli) on an agar plate overnight.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Diagram 4: Workflow for Broth Microdilution MIC Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for extensive chemical modification, ensure that pyrimidine derivatives will remain at the forefront of medicinal chemistry research. This guide has provided a framework for the validation of their biological activity, emphasizing the importance of robust experimental design, quantitative data analysis, and a deep understanding of the underlying mechanisms of action.
Future research in this field will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design more potent and selective pyrimidine derivatives.
-
Targeting Drug Resistance: Developing novel pyrimidine-based compounds that can overcome known mechanisms of resistance in cancer and infectious diseases.
-
Combination Therapies: Exploring the synergistic effects of pyrimidine derivatives with existing therapeutic agents to enhance efficacy and reduce toxicity.
-
Personalized Medicine: Identifying biomarkers that can predict the response of individual patients to specific pyrimidine-based therapies.
By adhering to the principles of scientific integrity and employing the methodologies outlined in this guide, researchers can effectively validate the biological activity of novel pyrimidine derivatives and contribute to the development of the next generation of life-saving medicines.
References
- Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC medicinal chemistry, 12(10), 1729-1736.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2022, March 6). Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?
- Revista Electronica de Veterinaria. (2024, December 3). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria.
- El-Metwally, A. M., & El-Sayed, R. (2019). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic chemistry, 85, 453-467.
- Molecules. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- PubMed. (2020, October 19). Recent Development of Pyrimidine-Containing Antimicrobial Agents.
- Molecules. (2018, February 27). Significance and Biological Importance of Pyrimidine in the Microbial World. MDPI.
- Molecules. (2024, October 26).
- ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains.
- Clinical Microbiology Reviews. (2012, January). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. American Society for Microbiology.
- Cieplik, J., Stolarczyk, M., Płonka, W., Bąk, A., & Aptekorz, M. (2016). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 73(1), 59-66.
- ResearchGate. (2023, April 12). (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- RSC Advances. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry.
- ResearchGate. (2025, November 24). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- European Journal of Chemistry. (2015, June 15).
- ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines.
- Biomedicines. (2022, December 2).
- Clinical Gate. (2015, February 8). Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing.
- ResearchGate. (2025, August 7). (PDF) Synthesis, antimicrobial activity and molecular modeling study of some new pyrimidine derivatives.
- Taylor & Francis Online. (2024, April 1). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online.
- ERIC. (n.d.).
- Semantic Scholar. (n.d.). [PDF] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | Semantic Scholar. Semantic Scholar.
- Journal of Pharmaceutical and Allied Sciences. (2024, August 2).
- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. American Society for Microbiology.
- Cells. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
- Biomedica. (2023, October 24). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veterinaria.org [veterinaria.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
comparative analysis of Biginelli versus Pinner synthesis for pyrimidine derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The efficient construction of this vital heterocycle is paramount. This guide provides an in-depth comparative analysis of two classical and enduring methods for pyrimidine synthesis: the Biginelli and Pinner reactions. We will delve into the mechanistic underpinnings, substrate scope, practical considerations, and modern adaptations of each, supported by experimental data to inform your synthetic strategy.
The Enduring Relevance of Pyrimidine Scaffolds
The pyrimidine ring system is a privileged scaffold in drug discovery, present in a wide array of biologically active molecules. From antiviral and anticancer agents to cardiovascular and central nervous system drugs, the versatility of the pyrimidine core allows for fine-tuning of physicochemical properties and biological activity. The choice of synthetic route to access these valuable compounds can significantly impact the efficiency, scalability, and overall success of a drug discovery program.
The Biginelli Reaction: A One-Pot Symphony of Three Components
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation that has stood the test of time.[1] It classically involves the reaction of an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3]
Mechanistic Insights
The currently accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular reactions. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidine product.
Caption: Simplified mechanism of the Biginelli reaction.
Performance and Practical Considerations
The Biginelli reaction is prized for its operational simplicity and atom economy. Being a one-pot multicomponent reaction, it avoids the need for isolation of intermediates, saving time and resources.[4] However, classical protocols often suffered from long reaction times and modest yields, particularly with certain substrates.[4]
Modern advancements have significantly improved the efficiency of the Biginelli reaction. The use of various Lewis and Brønsted acid catalysts, as well as the application of microwave irradiation and solvent-free conditions, has led to dramatically reduced reaction times and increased yields.[5][6][7]
Table 1: Performance Data for the Biginelli Reaction
| Aldehyde | β-Ketoester | Catalyst/Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Pr(NO₃)₃·6H₂O / Solvent-free, 80°C | 15 min | 95% | [5] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Pr(NO₃)₃·6H₂O / Solvent-free, 80°C | 10 min | 98% | [5] |
| Benzaldehyde | Ethyl acetoacetate | Silicotungstic acid on Amberlyst-15 / Solvent-free, 92°C | 12 h | 78% | [2] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Silicotungstic acid on Amberlyst-15 / Solvent-free, 92°C | 10 h | 85% | [2] |
| Benzaldehyde | Ethyl acetoacetate | Ionic Liquid (BMImBF₄) / Solvent-free, 100°C | 1.5 h | 91% | [4] |
| Benzaldehyde | Ethyl acetoacetate | Catalyst-free / Solvent-free, 100°C | 1 h | Modest | [8] |
| Benzaldehyde | Ethyl acetoacetate | Caffeine / Solvent-free, 80°C | 25 min | 91% | [9] |
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner pyrimidine synthesis is a classical method that involves the condensation of a 1,3-dicarbonyl compound with an amidine.[10][11] This reaction can be catalyzed by either acids or bases and offers a high degree of flexibility in the starting materials, allowing for the synthesis of a wide variety of substituted pyrimidines.[11] Unlike the Biginelli reaction which typically yields dihydropyrimidines, the Pinner synthesis generally produces fully aromatic pyrimidine rings.
Mechanistic Insights
The Pinner synthesis proceeds through the initial condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a vinylogous amidine or enaminone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.
Caption: Simplified mechanism of the Pinner pyrimidine synthesis.
Performance and Practical Considerations
The Pinner synthesis is a powerful tool for accessing a diverse range of pyrimidine derivatives. Its scope includes the use of β-diketones, β-keto esters, and malonic esters as the 1,3-dicarbonyl component.[11] This versatility has been exploited in the synthesis of several important pharmaceutical compounds, including the antibacterial drug sulfamerazine and the antimicrobial agent trimethoprim.[11]
While the classical Pinner synthesis is robust, modern variations have sought to improve its efficiency and expand its applicability. The use of microwave assistance has been shown to accelerate the reaction and improve yields.[7][12][13] Furthermore, modified Pinner-type reactions have been developed to introduce a wider range of substituents onto the pyrimidine core.[14]
Table 2: Performance Data for the Pinner and Related Pyrimidine Syntheses
| 1,3-Dicarbonyl/Equivalent | Amidine/Nitrogen Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Substituted Chalcones | Guanidine | Microwave | Aminopyrimidines | 33-56% | [12] |
| β-Keto ester | Amidine | Ultrasound irradiation | Fully substituted pyrimidines | - | [14] |
| Acetylacetone | 2-(4-fluorophenyl)acetamidine | DMF, Microwave | Coumarin-pyrimidine hybrids | Improved yields over conventional heating | [14] |
Note: Specific yield data for a range of substrates under standardized Pinner conditions is less commonly tabulated in single sources compared to the Biginelli reaction, reflecting its broader, more varied applications.
Head-to-Head Comparison: Biginelli vs. Pinner
| Feature | Biginelli Reaction | Pinner Synthesis |
| Reaction Type | One-pot, three-component condensation | Two-component condensation |
| Typical Products | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Fully aromatic substituted pyrimidines |
| Key Reactants | Aldehyde, β-ketoester, Urea/Thiourea | 1,3-Dicarbonyl compound, Amidine |
| Catalysis | Typically acid-catalyzed (Brønsted or Lewis) | Acid or base-catalyzed |
| Advantages | High atom economy, operational simplicity, convergent | High versatility in substitution patterns, access to aromatic pyrimidines |
| Limitations | Primarily yields dihydropyrimidines, classical conditions can be slow | Can require synthesis of amidine starting materials |
| Modern Variants | Microwave-assisted, solvent-free, enzymatic, solid-phase synthesis | Microwave-assisted, ultrasound-promoted, modified Pinner reactions |
Experimental Protocols
General Protocol for a Solvent-Free Biginelli Reaction
-
To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the chosen catalyst (e.g., 5 mol% Pr(NO₃)₃·6H₂O).
-
Heat the reaction mixture in an oil bath at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 10-60 minutes).
-
After completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
Add cold water to the reaction mixture and stir for 15 minutes.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
General Protocol for a Pinner-Type Pyrimidine Synthesis
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the amidine hydrochloride (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide, 1.0 mmol) and reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Conclusion and Future Outlook
Both the Biginelli and Pinner syntheses are powerful and enduring methods for the construction of pyrimidine derivatives, each with its own distinct advantages and applications. The Biginelli reaction offers a rapid and atom-economical route to dihydropyrimidines, with modern protocols providing excellent yields in short reaction times. The Pinner synthesis, on the other hand, provides access to a wider array of fully aromatic and highly substituted pyrimidines, making it a versatile tool for the synthesis of complex targets.
The choice between these two methodologies will ultimately depend on the specific pyrimidine scaffold required. For the rapid generation of dihydropyrimidine libraries for biological screening, the Biginelli reaction is often the method of choice. For the synthesis of highly functionalized, aromatic pyrimidine cores found in many established drugs, the Pinner synthesis remains a highly relevant and powerful strategy. As the demand for novel pyrimidine-based therapeutics continues to grow, the continued development and refinement of these classical reactions, alongside the discovery of new synthetic routes, will be crucial for advancing the field of drug discovery.
References
-
Stiti, M. Z., Habila, T., Saidi, K. M., Bouhedja, M., & Khelili, S. (2023). Efficient and Rapid Solvent-Free Catalysis of the Biginelli Reaction by Praseodymium (III) Nitrate. ChemistryOpen, 12(1), e202200188. [Link]
-
Borg, J., & Vella, A. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3753. [Link]
-
Gautam, A. (2016). Pinner pyrimidine synthesis. SlideShare. [Link]
-
Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919. [Link]
-
Wang, R., Wang, Y., Liu, C., Wei, W., & Sun, Z. (2012). Solvent-free and catalyst-free Biginelli reaction to synthesize ferrocenoyl dihydropyrimidine and kinetic method to express radical-scavenging ability. The Journal of Organic Chemistry, 77(9), 4147-4153. [Link]
-
Reddy, T. R., & Kumar, M. S. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3536-3544. [Link]
-
Gautam, A. (2016). Pinner pyrimidine synthesis. SlideShare. [Link]
-
Martina, K., & Gavande, N. (2016). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 21(12), 1704. [Link]
-
Kumar, A., & Sharma, S. (2018). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry, 3(3), 110-115. [Link]
-
Wan, J. P., & Pan, Y. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 385. [Link]
-
Patel, R. P., & Patel, K. C. (2020). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 62(1), 119-128. [Link]
-
Rathwa, S. K., Bhoi, M. N., & Patel, M. A. (2016). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Current Microwave Chemistry, 3(3), 214-225. [Link]
-
Wang, R., Wang, Y., Liu, C., Wei, W., & Sun, Z. (2012). Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. The Journal of Organic Chemistry, 77(9), 4147-4153. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Zare, A., & Abi, F. (2015). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society, 80(6), 681-689. [Link]
-
Mahfoudh, J., Guesmi, R., & Ben Akacha, A. (2018). Recent Approaches to the Synthesis of Pyrimidine Derivatives. In Pyrimidines: Synthesis, Reactions and Applications. IntechOpen. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Chavan, S. B., & Baseer, M. A. (2015). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Chavan, S. B., & Baseer, M. A. (2015). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. International Journal of ChemTech Research, 8(4), 1836-1841. [Link]
-
Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]
-
Borge, V. V., & Vaze, J. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. World Journal of Pharmaceutical Research, 10(14), 1335-1353. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim. Natural Product Research, 33(18), 2689-2698. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2011). Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. Organic and Medicinal Chemistry Letters, 1(1), 1-5. [Link]
-
Al-Juboori, A. M. J., & Al-Janabi, A. S. H. (2013). Synthesis and Identification of Some New Derivative of Trimethoprim and Paracetemol Drugs. Baghdad Science Journal, 10(3), 883-892. [Link]
-
Tundo, P., & Selva, M. (2013). Green Chemistry. RSC Green Chemistry Book Series, (18), 1-25. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 336-346. [Link]
-
González-Bacerio, J., & Rivera, D. G. (2019). Multicomponent Reactions Upon the Known Drug Trimethoprim as a Source of Novel Antimicrobial Agents. Frontiers in Chemistry, 7, 481. [Link]
-
Zhang, Y., Liu, Y., Wang, Y., Li, Y., Wang, Y., & Liu, Z. (2024). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351945. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. [Link]
-
Nurdin, M., & Tursunov, M. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Chem-Cat-Chem, 14(22), e202201089. [Link]
-
Chadha, R., & Saini, A. (2016). Pharmaceutical cocrystals: a comparison of sulfamerazine with sulfamethazine. Pharmaceutical Development and Technology, 21(4), 485-495. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. ionike.com [ionike.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Solvent-free and catalyst-free Biginelli reaction to synthesize ferrocenoyl dihydropyrimidine and kinetic method to express radical-scavenging ability [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions [academia.edu]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
Technical Guide: Precision Determination of IC50 Values for Pyrimidine Analogs in Cancer Models
Executive Summary
In the development of pyrimidine-based antimetabolites (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine), the IC50 value is not merely a number—it is a composite metric of cellular uptake, metabolic activation, and target engagement. Unlike direct kinase inhibitors, pyrimidine analogs are often pro-drugs requiring intracellular phosphorylation. Consequently, standard cytotoxicity protocols often yield artifactual data if they fail to account for cell cycle dependence and metabolic lag time.
This guide provides a validated framework for determining IC50 values for pyrimidine compounds, contrasting the industry-standard ATP-bioluminescence assay against legacy tetrazolium (MTT/MTS) methods , and offering a self-validating workflow to ensure data reproducibility.
Mechanistic Context: Why Pyrimidines Require Specific Protocols
Pyrimidine analogs function primarily as "Trojan horses." They mimic physiological nucleosides (cytidine, thymidine) to enter the nucleotide salvage pathway. Their cytotoxicity is cell-cycle specific (S-phase) , meaning that short incubation times (<24h) will fail to capture the full extent of growth inhibition, leading to artificially high IC50 values.
Mechanism of Action (MoA) Flow
The following diagram illustrates the critical dependency on metabolic activation (kinases) which dictates the incubation time required for these assays.
Comparative Analysis: Selecting the Right Assay
For pyrimidine compounds, the choice of assay is critical. Metabolic assays (MTT) can be misleading because pyrimidines often cause mitochondrial swelling or metabolic stress before cell death, altering dehydrogenase activity independent of cell number.
Table 1: Performance Comparison of Cytotoxicity Assays
| Feature | ATP Bioluminescence (CellTiter-Glo) | Tetrazolium (MTT/MTS) | Real-Time (Incucyte/xCELLigence) |
| Readout | Cellular ATP (Metabolic proxy) | Mitochondrial Dehydrogenase | Confluency / Impedance |
| Sensitivity | High (<10 cells/well) | Low (>1000 cells/well) | Medium |
| Pyrimidine Suitability | Optimal. ATP drops rapidly upon cell death. | Sub-optimal. Metabolic interference common. | Excellent for kinetic insight. |
| Throughput | Ultra-High (384/1536-well) | Low/Medium (Wash steps required) | Medium (Requires specialized hardware) |
| Artifact Risk | Low (Lysis step eliminates morphology bias) | High (Formazan crystals; chemical interference) | Medium (Cell clustering affects focus) |
| Cost | High | Low | High (Capital equipment) |
Scientist’s Verdict: For publication-quality IC50 curves of pyrimidine analogs, ATP-bioluminescence is the gold standard due to its linearity and sensitivity. MTT should be reserved for preliminary screens only.
Validated Experimental Protocol (ATP-Based)
This protocol is designed to minimize "edge effects" and ensure the capture of the S-phase dependent toxicity inherent to pyrimidines.
Phase A: Preparation & Seeding
-
Cell Line Selection: Verify expression of dCK (Deoxycytidine kinase) or TK1 (Thymidine kinase) in your cell line. Pyrimidines are ineffective in kinase-deficient lines.
-
Seeding Density: 3,000–5,000 cells/well (96-well plate). Crucial: Cells must remain in log-phase growth for the entire 72h duration.
-
Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. Evaporation in these wells alters drug concentration.
Phase B: Treatment Workflow
Phase C: Critical "Senior Scientist" Tips
-
The 72-Hour Rule: Unlike kinase inhibitors (often 48h), pyrimidines require at least 2-3 cell doubling times to manifest cytotoxicity. A 24h assay will likely show no effect even for potent compounds like Gemcitabine [1].
-
DMSO Tolerance: Pyrimidine solubility can be poor. Ensure your top concentration stock does not precipitate when hitting the aqueous media. Final DMSO concentration must be kept constant (e.g., 0.1%) across all wells, including the vehicle control.
-
Background Subtraction: Always include "Media Only" wells (no cells). Subtract this background luminescence from all data points before analysis.
Data Analysis & Curve Fitting[1][2][3][4][5][6]
Raw luminescence units (RLU) must be converted to % Viability relative to the Vehicle Control (DMSO).
The Math
[1]Regression Model
Do not use linear regression. Use a Non-linear regression (Curve fit) .
-
Model: log(inhibitor) vs. response -- Variable slope (four parameters).
-
Equation: 4PL (Four-Parameter Logistic).
-
Constraint: For robust IC50s, constrain "Top" to 100 and "Bottom" to 0 (unless you suspect cytostatic effects where 100% kill is impossible).
Benchmarking & Validation
To validate your system, run a reference compound alongside your novel pyrimidine. Below are expected ranges for standard cell lines (e.g., HCT-116 or Panc-1).
| Compound | Target | Expected IC50 (72h) | Notes |
| Gemcitabine | DNA Pol / RNR | 10 – 50 nM | Highly potent; steep Hill slope. |
| 5-Fluorouracil | Thymidylate Synthase | 1 – 10 µM | Less potent; often requires higher doses [2]. |
| Cytarabine | DNA Pol | 100 – 500 nM | Lineage specific (Leukemia sensitive). |
Note: If your Gemcitabine IC50 is >1 µM in a sensitive line like BxPC-3, your cells may have lost kinase activity or mycoplasma contamination is degrading the nucleosides.
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[2] Retrieved from [Link]
-
GraphPad Software. The four-parameter logistic equation (4PL). Retrieved from [Link]
-
Riss TL, et al. (2013). Cell Viability Assays.[1][3][4] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
validation of pyrimidine synthesis protocols for reproducibility
Executive Summary: The Reproducibility Crisis in Heterocycles
In drug discovery, the pyrimidine pharmacophore is ubiquitous, appearing in oncology (e.g., Fluorouracil), antivirals, and kinase inhibitors. However, the synthesis of these cores—specifically via the Biginelli and Pinner reactions—suffers from a high rate of irreproducibility between batches. Variations in yield (±25%) and impurity profiles often stem from inconsistent heat transfer in batch reactors and hygroscopic reagents.
This guide moves beyond "recipe following" to process validation . We compare the traditional Thermal Reflux method against Microwave Irradiation and Continuous Flow chemistry, ultimately recommending a validated Microwave-Assisted protocol for bench-scale reproducibility and Flow Chemistry for scale-up consistency.
Comparative Analysis: Thermal vs. Microwave vs. Flow
The following data synthesizes performance metrics from recent comparative studies (Kappe et al., Ley et al.) regarding the synthesis of 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ones (Biginelli products).
Performance Matrix
| Metric | Method A: Thermal Reflux (Ethanol/HCl) | Method B: Microwave (MW) (Solvent-Free/CaCl₂) | Method C: Continuous Flow (Microreactor) |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 5 – 30 Minutes (Residence Time) |
| Isolated Yield | 65% – 75% | 85% – 96% | 80% – 92% |
| Reproducibility (RSD) | High Variance (RSD >12%) | High Precision (RSD <3%) | Ultra-High Precision (RSD <1%) |
| Green Metric (E-Factor) | High (Solvent waste) | Low (Atom economical) | Moderate (Solvent dependent) |
| Scalability | Non-linear (Heat transfer limits) | Limited (Penetration depth) | Linear (Numbering up) |
| Impurity Profile | Side products common (oxidation) | Clean (Kinetic control) | Clean (Precise stoichiometry) |
Expert Insight:
-
Thermal Reflux fails reproducibility tests because the temperature gradient in a round-bottom flask creates "hot spots," leading to side reactions (e.g., oxidation of the DHPM core to pyrimidines before desired).
-
Microwave offers volumetric heating, ensuring every molecule experiences the same energy simultaneously, which tightens the product distribution.
-
Flow Chemistry is the superior choice for safety and scale, but for rapid library generation (mg to g scale), Microwave is the validated "Gold Standard."
Mechanistic Grounding
To validate the protocol, one must understand the failure points. The Biginelli reaction involves a three-component condensation. The critical bottleneck is the formation of the N-acyliminium ion intermediate.
Visualization: The Biginelli Mechanism & Failure Points
The diagram below highlights the critical intermediate where thermal instability often leads to reproducibility failure.
Figure 1: Mechanistic pathway of the Biginelli reaction. The Acyliminium Ion is unstable; prolonged heating in batch methods leads to decomposition before the Enamine can react.
Validated Protocol: Microwave-Assisted Synthesis
System: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) Reaction: One-pot synthesis of Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Reagents & Stoichiometry[3][4][5]
-
Benzaldehyde (1.0 eq): 10 mmol (Freshly distilled to remove benzoic acid).
-
Ethyl acetoacetate (1.0 eq): 10 mmol.
-
Thiourea (1.2 eq): 12 mmol (Excess drives equilibrium).
-
Catalyst: Calcium Chloride (CaCl₂) - 10 mol% (Green Lewis Acid).
-
Solvent: Ethanol (2 mL) or Solvent-Free (if solid mixing is efficient).
Step-by-Step Workflow
Step 1: Pre-homogenization (Critical for Reproducibility)
-
Mix reagents in a 10 mL microwave process vial.
-
Validation Check: Vortex for 30 seconds. Ensure a homogeneous slurry. Inconsistent mixing here is the #1 cause of yield variance in MW synthesis.
Step 2: Irradiation Parameters
-
Temperature: 120°C (Fixed).
-
Pressure Limit: 250 psi.
-
Power: Dynamic (Max 200W).
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
Note: Do not use "Kitchen Microwaves." The lack of stirring and standing waves creates hot/cold spots that ruin reproducibility.
Step 3: Work-up & Purification
-
Pour reaction mixture into crushed ice (50 g).
-
Stir for 15 minutes. The DHPM will precipitate as a solid.
-
Filter and wash with cold ethanol/water (1:1).
-
Recrystallization: Ethanol (95%).
Quality Control (QC) Standards
To claim "reproducibility," every batch must meet these criteria:
-
Purity: >98% via HPLC (254 nm).
-
Identity: 1H NMR confirms the methine proton singlet/doublet at ~5.2-5.5 ppm.
-
Water Content: <0.5% (Karl Fischer) if used for biological assay.
Decision Framework: When to Switch Methods
Not all pyrimidines should be made via Microwave. Use the following logic to determine the correct instrument for your specific scaffold.
Figure 2: Decision matrix for selecting the optimal synthesis methodology based on scale and chemistry constraints.
References
-
Comparison of Microwave vs. Conventional Heating (Biginelli) Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines Source: Universitas Scientiarum (2023) URL:[1][Link]
-
Continuous Flow Advantages Title: Continuous Flow vs. Batch Processing: Optimizing Chemical Production Source: Lab Manager / LabX URL:[Link]
-
Green Chemistry Metrics in Heterocycles Title: Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis Source: Current Organic Synthesis (PubMed) URL:[Link]
-
Microwave Effects & Reproducibility Title: Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects Source: Australian Journal of Chemistry URL:[2][Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
